Methyl 2-amino-3,5,6-trifluorobenzoate properties and characteristics
An in-depth technical analysis of Methyl 2-amino-3,5,6-trifluorobenzoate (CAS: 1339341-76-2) reveals its critical role as an advanced building block in modern medicinal chemistry, particularly in the synthesis of targete...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of Methyl 2-amino-3,5,6-trifluorobenzoate (CAS: 1339341-76-2) reveals its critical role as an advanced building block in modern medicinal chemistry, particularly in the synthesis of targeted oncology therapeutics. As a Senior Application Scientist, I have structured this guide to provide a comprehensive evaluation of its physicochemical properties, synthetic methodologies, and downstream applications in drug discovery.
Strategic Importance in Drug Discovery
Methyl 2-amino-3,5,6-trifluorobenzoate is a highly specialized fluorinated anthranilic acid derivative. The strategic placement of three fluorine atoms on the aromatic ring significantly modulates the electron density, lipophilicity, and metabolic stability of downstream pharmacophores. In recent years, this compound has emerged as a vital intermediate in the synthesis of quinazoline-based small molecule inhibitors targeting Kirsten rat sarcoma (KRAS) protein mutations, specifically the KRAS G12D and G12C variants[1],[2].
By serving as a precursor to 5,6,8-trifluoroquinazoline scaffolds, this molecule enables the precise spatial arrangement required to access the allosteric switch-II pocket of mutant KRAS proteins, a breakthrough detailed in recent[1].
Physicochemical and Analytical Profile
Accurate analytical characterization is the foundation of any reliable synthetic workflow. The quantitative data for Methyl 2-amino-3,5,6-trifluorobenzoate is summarized below to establish baseline parameters for quality control and in-process validation[3],[2].
Property
Value
Analytical Significance
Chemical Name
Methyl 2-amino-3,5,6-trifluorobenzoate
Standard IUPAC nomenclature.
CAS Registry Number
1339341-76-2
Unique identifier for procurement and safety tracking.
Molecular Formula
C₈H₆F₃NO₂
Defines exact mass requirements.
Molecular Weight
205.13 g/mol
Used for stoichiometric calculations.
Appearance
White solid
Visual indicator of purity; impurities often present as yellow/brown discoloration.
LC-MS (ESI)
m/z 206.1 [M+H]⁺
Primary mass target for reaction monitoring (IPC).
¹H NMR (300 MHz, CDCl₃)
δ 7.04 (m, 1H), 5.56 (s, 2H), 3.94 (s, 3H)
Confirms esterification (δ 3.94) and primary amine integrity (δ 5.56).
The most robust and scalable method for synthesizing Methyl 2-amino-3,5,6-trifluorobenzoate is the palladium-catalyzed methoxycarbonylation of 2-bromo-3,4,6-trifluoroaniline[1]. This protocol is designed as a self-validating system , ensuring that each step provides measurable feedback to guarantee success.
Charge a pressure reactor with 2-bromo-3,4,6-trifluoroaniline (1.0 eq) and anhydrous Methanol (MeOH).
Add Triethylamine (TEA) (2.0 eq).
Causality: Methanol serves a dual purpose as both the solvent and the nucleophile. TEA is strictly required as a sacrificial base to neutralize the hydrobromic acid (HBr) generated during the reaction. Without TEA, the acidic environment would rapidly poison the palladium catalyst and degrade the starting material.
Catalyst Introduction:
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.02 eq) to the mixture.
Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is chosen for its large bite angle (~99°). This specific geometry accelerates the reductive elimination step of the catalytic cycle, which is otherwise the rate-limiting step when dealing with sterically hindered, ortho-substituted fluorinated anilines.
Pressurization & Reaction:
Purge the vessel with Nitrogen (N₂) for 5 minutes, then pressurize with Carbon Monoxide (CO) gas. Heat the reaction to the target temperature (e.g., 80°C).
Causality: High CO pressure forces the equilibrium toward the migratory insertion of CO into the Aryl-Palladium bond, preventing premature protonation or homocoupling side reactions.
In-Process Control (IPC) & Self-Validation:
Sample the reaction every 2 hours for LC-MS analysis.
Validation Metric: The system is validated as "complete" only when the starting material peak disappears and the product mass (m/z 206.1 [M+H]⁺) reaches a stable plateau. This prevents premature termination and ensures maximum yield.
Workup & Isolation:
Depressurize safely, filter the mixture through a pad of Celite to remove insoluble palladium black, and concentrate under reduced pressure. Purify via flash chromatography to yield the white solid product[1],[2].
Caption: Workflow for the synthesis and downstream diversification of Methyl 2-amino-3,5,6-trifluorobenzoate.
Once synthesized, Methyl 2-amino-3,5,6-trifluorobenzoate is frequently subjected to cyclization to form 5,6,8-trifluoroquinazoline-2,4-diol , a privileged scaffold in oncology[2].
Protocol: Cyclization to Quinazoline-2,4-diol
Reaction: Combine Methyl 2-amino-3,5,6-trifluorobenzoate with an excess of urea.
Thermal Activation: Heat the neat mixture or use a high-boiling solvent (e.g., NMP) at 150°C.
Causality & Mechanism: The primary amine of the benzoate nucleophilically attacks the carbonyl carbon of urea. Subsequent intramolecular cyclization occurs as the newly formed urea nitrogen attacks the methyl ester, driving off methanol and ammonia gas. The continuous venting of ammonia gas drives the reaction forward (Le Chatelier's principle), making this a thermodynamically self-validating process.
Validation: LC-MS analysis will show a mass shift corresponding to the loss of methanol and the formation of the bicyclic quinazoline core[2].
Mechanistic Context: KRAS G12D Inhibition
The resulting fluorinated quinazolines are designed to bind to the inactive (GDP-bound) or active (GTP-bound) states of mutant KRAS. The fluorine atoms provide critical hydrogen-bond acceptor capabilities and enhance the metabolic half-life of the drug by blocking cytochrome P450-mediated oxidation sites.
Caption: KRAS G12D signaling pathway and targeted allosteric inhibition by quinazoline derivatives.
References
Title: WO2025230961A1 - Small molecule inhibitors of KRAS proteins
Source: Google Patents / World Intellectual Property Organization
URL
Title: WO2023244713A1 - Quinazoline derivatives, compositions and methods thereof
Source: Google Patents / World Intellectual Property Organization
URL
Technical Whitepaper: Methyl 2-amino-3,5,6-trifluorobenzoate (CAS: 1339341-76-2) in Next-Generation Oncological Drug Development
Executive Summary The development of targeted covalent and non-covalent inhibitors for the KRAS G12D and G12C mutations represents a watershed moment in modern oncology. Central to the synthesis of these complex pharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted covalent and non-covalent inhibitors for the KRAS G12D and G12C mutations represents a watershed moment in modern oncology. Central to the synthesis of these complex pharmacophores is the strategic utilization of highly functionalized building blocks. Methyl 2-amino-3,5,6-trifluorobenzoate (CAS: 1339341-76-2) has emerged as a critical intermediate in the construction of fluorinated quinazoline cores[1]. This whitepaper provides an in-depth mechanistic guide to the synthesis, analytical validation, and pharmaceutical application of this vital compound.
Physicochemical Profiling
Understanding the baseline properties of Methyl 2-amino-3,5,6-trifluorobenzoate is essential for predicting its behavior in downstream cross-coupling and cyclization reactions. The electron-withdrawing nature of the three fluorine atoms significantly reduces the nucleophilicity of the primary amine, a factor that must be accounted for during subsequent urea formation[1].
Data supported by commercial chemical indexing[2].
Mechanistic Synthesis & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that chemical synthesis must be approached as a logically sound, self-validating system. The synthesis of Methyl 2-amino-3,5,6-trifluorobenzoate from 2,4,5-trifluoroaniline involves two highly optimized steps: an electrophilic regioselective iodination followed by a palladium-catalyzed methoxycarbonylation[1].
Experimental Workflow
Caption: Workflow for the synthesis of Methyl 2-amino-3,5,6-trifluorobenzoate.
Step 1: Synthesis of 3,4,6-trifluoro-2-iodoaniline
Mechanistic Rationale: The synthesis begins with the regioselective iodination of 2,4,5-trifluoroaniline. The amino group strongly activates the ortho position (C6). The inclusion of sodium iodate (NaIO₃) is not arbitrary; it acts as an essential oxidizing agent that converts the byproduct iodide (I⁻) back into active iodine (I₂). This drives the electrophilic aromatic substitution to completion and maximizes atom economy.
Protocol:
Dissolve 2,4,5-trifluoroaniline (5.0 g, 34.0 mmol, 1.0 eq) in 50 mL of 1,4-dioxane.
Prepare a solution of iodine (4.32 g, 17.00 mmol, 0.5 eq) in 10 mL dioxane and add it to the reaction vessel.
Add a solution of NaIO₃ (5.98 g, 34.0 mmol, 1.0 eq) dissolved in 10 mL of deionized water.
Heat the biphasic mixture to 70 °C and stir continuously for 15 hours.
Dilute the mixture with water (40 mL) and extract with dichloromethane (DCM, 3 × 50 mL).
Wash the combined organic layers with saturated Na₂SO₃ solution (50 mL) to quench unreacted iodine, followed by brine (50 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify via silica gel column chromatography (petroleum ether:EtOAc = 10:1) to yield the product as a white solid (8.0 g, 86.2% yield)[1].
Step 2: Palladium-Catalyzed Carbonylation
Mechanistic Rationale: The iodo-intermediate undergoes methoxycarbonylation to form the target ester. The choice of Pd(dppf)Cl₂ is deliberate: the bidentate dppf ligand provides a large bite angle that facilitates the reductive elimination step of the ester while preventing catalyst degradation (Pd black precipitation) under high carbon monoxide pressure. Triethylamine (TEA) serves as the stoichiometric base to neutralize the hydroiodic acid generated, preventing the protonation of the starting amine.
Protocol:
In a high-pressure reactor, dissolve 3,4,6-trifluoro-2-iodoaniline (1.0 g, 3.66 mmol, 1.0 eq) in 10 mL of anhydrous methanol.
Add TEA (1.10 g, 10.99 mmol, 3.0 eq) and the catalyst Pd(dppf)Cl₂ (268 mg, 0.37 mmol, 0.1 eq).
Purge the reactor with carbon monoxide (CO) gas three times, then pressurize to 1.5 MPa.
Heat the reaction to 80 °C and stir for 15 hours.
Depressurize the reactor safely, filter the mixture through a Celite pad to remove the palladium catalyst, and concentrate the filtrate.
Purify the crude residue via silica gel column chromatography (petroleum ether:EtOAc = 5:1).
Isolate Methyl 2-amino-3,5,6-trifluorobenzoate as a white solid (700 mg, 93.2% yield)[1].
A robust protocol must be self-validating. The success of the carbonylation step is immediately verified by specific checkpoints in the analytical data. The emergence of a sharp singlet at δ 3.94 ppm in the ¹H NMR spectrum confirms the successful introduction of the methoxy protons of the ester group. Furthermore, the LCMS mass-to-charge ratio shifts to m/z 206.1, confirming the exact mass of the product and the complete displacement of the heavy iodine atom[1].
Table 3: Analytical Validation Data (¹H NMR & LCMS)
Analytical Method
Signal / Value
Assignment / Implication
¹H NMR (300 MHz)
δ 7.04 (m, 1H)
Aromatic C-H (C4 position)
¹H NMR (300 MHz)
δ 5.56 (s, 2H)
Primary amine (-NH₂) protons
¹H NMR (300 MHz)
δ 3.94 (s, 3H)
Methoxy ester (-OCH₃) protons
LCMS
m/z 206.1[M+H]⁺
Confirms exact molecular weight (205.13)
Application in Drug Discovery: The KRAS Pathway
Methyl 2-amino-3,5,6-trifluorobenzoate is not an end-product but a highly specialized intermediate. In pharmaceutical development, it is directly reacted with 2,2,2-trichloroacetyl isocyanate in THF to form a 5,6,8-trifluoroquinazoline-2,4-diol core[1].
This rigid, fluorinated heterocycle is critical for fitting into the Switch II pocket of the KRAS G12D mutant, a target historically deemed "undruggable"[3]. The fluorine atoms at positions 5, 6, and 8 of the quinazoline ring enhance lipophilicity and metabolic stability while providing critical halogen bonding interactions within the target binding site, effectively shutting down downstream MEK/ERK signaling[3].
Caption: KRAS signaling pathway and targeted intervention by quinazoline derivatives.
References
1.[1] Title: WO2023244713A1 - Quinazoline derivatives, compositions and methods thereof
Source: Google Patents
URL:
2.[3] Title: WO2025230961A1 - Small molecule inhibitors of kras proteins
Source: Google Patents
URL:
3.[2] Title: Methyl 2-amino-3,5,6-trifluorobenzoate - Product Index
Source: AA Blocks
URL: [Link]
An In-depth Technical Guide to Polyfluorinated Aromatic Compounds: Synthesis, Reactivity, and Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of polyfluorinated aromatic compounds (PFAOs). We will delve into the core principles of their synth...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of polyfluorinated aromatic compounds (PFAOs). We will delve into the core principles of their synthesis, explore their unique reactivity, and highlight their expanding applications, particularly in the realm of medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to provide field-proven insights into the "why" behind experimental choices, ensuring a deeper understanding of this critical class of molecules.
Introduction: The Unique Influence of Fluorine in Aromatic Systems
The introduction of multiple fluorine atoms onto an aromatic ring dramatically alters its physicochemical properties, bestowing characteristics that are highly sought after in various scientific disciplines. The high electronegativity of fluorine leads to a significant polarization of the carbon-fluorine (C-F) bond and a general decrease in the electron density of the aromatic ring. This electronic perturbation is the foundation for the unique reactivity and utility of polyfluorinated aromatic compounds.
In drug discovery, the incorporation of polyfluoroaryl motifs can enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles.[1][2] The C-F bond is the strongest single bond in organic chemistry, making it resistant to metabolic cleavage.[3] This stability is a key reason why many modern pharmaceuticals and agrochemicals contain fluorinated aromatic moieties.[4]
Beyond pharmaceuticals, polyfluorinated aromatic compounds are integral to the development of advanced materials, including high-performance polymers and liquid crystals, owing to their thermal stability and unique electronic properties.[5]
This guide will provide a detailed exploration of the fundamental chemistry of these compounds, from their synthesis to their strategic application.
Synthesis of Polyfluorinated Aromatic Compounds: Core Strategies and Mechanistic Considerations
The synthesis of polyfluorinated aromatic compounds is a rich and evolving field. While several methods exist, nucleophilic aromatic substitution (SNAr) remains a cornerstone, with newer techniques like photoredox catalysis offering milder and more versatile alternatives.
Nucleophilic Aromatic Substitution (SNAr): A Workhorse Reaction
The electron-deficient nature of polyfluorinated aromatic rings makes them highly susceptible to nucleophilic attack. This reactivity is the basis of the SNAr reaction, a powerful and widely used method for introducing a variety of substituents onto the aromatic core.[6][7]
The general mechanism involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a fluoride ion restores aromaticity and yields the substituted product.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Key Considerations for SNAr Reactions:
Regioselectivity: The position of nucleophilic attack is governed by the electronic effects of the substituents on the ring. For instance, in octafluorotoluene, substitution typically occurs at the para position to the trifluoromethyl group due to its strong electron-withdrawing nature.[6]
Nucleophile Choice: A wide range of nucleophiles can be employed, including amines, alcohols, thiols, and carbanions, allowing for the formation of diverse C-N, C-O, C-S, and C-C bonds.[6][8]
Reaction Conditions: SNAr reactions are often carried out in polar aprotic solvents like DMF or DMSO, and frequently require a base to generate the nucleophile in situ or to neutralize the eliminated fluoride ion.[9]
Experimental Protocol: Synthesis of a Polyfluoroarene-Phenothiazine Derivative via SNAr
This protocol is adapted from a procedure for the synthesis of 10-phenylphenothiazine derivatives.[6][7]
Objective: To synthesize a monosubstituted polyfluoroarene derivative using phenothiazine as the nucleophile.
Materials:
Octafluorotoluene
Phenothiazine
Potassium carbonate (K₂CO₃)
N,N-dimethylformamide (DMF)
Standard laboratory glassware and magnetic stirrer
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add phenothiazine (1.0 eq) and potassium carbonate (1.5 eq).
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
Add anhydrous DMF via syringe.
Add octafluorotoluene (1.2 eq) to the stirring suspension.
Heat the reaction mixture to 60 °C and stir for the time indicated by TLC or LC-MS analysis (typically a few hours).
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 10-(perfluorotolyl)phenothiazine derivative.
Rationale for Experimental Choices:
Inert Atmosphere: Prevents oxidation of the phenothiazine nucleophile.
Anhydrous DMF: A polar aprotic solvent that facilitates the SNAr reaction by solvating the potassium cation and leaving the carbonate anion more reactive.
Potassium Carbonate: A mild base used to deprotonate the phenothiazine, generating the active nucleophile.
Excess Octafluorotoluene: Ensures complete consumption of the phenothiazine.
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Modern Synthetic Approaches: The Rise of Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and mild method for the synthesis and functionalization of polyfluorinated aromatic compounds.[10][11] This technique utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates under gentle conditions.[12]
This approach has enabled a variety of transformations that are often challenging to achieve with traditional methods, including C-H functionalization and defluorinative coupling reactions.[13][14]
Caption: A simplified representation of a photoredox catalytic cycle.
Photoredox catalysis offers several advantages for the synthesis of polyfluorinated aromatics:
Mild Reaction Conditions: Reactions are often performed at room temperature, preserving sensitive functional groups.[15]
High Functional Group Tolerance: The radical-based mechanisms are often compatible with a wider range of functional groups compared to traditional ionic or organometallic reactions.
Novel Reactivity: Enables transformations that are difficult or impossible to achieve with other methods, such as the direct C-H trifluoromethylation of arenes.[10]
Reactivity of Polyfluorinated Aromatic Compounds: Beyond SNAr
While SNAr is a dominant reaction pathway, the reactivity of polyfluorinated aromatic compounds is not limited to nucleophilic substitution. C-F bond activation, a traditionally challenging transformation, has seen significant progress in recent years.
Transition Metal-Catalyzed C-F Bond Activation
The activation and functionalization of C-F bonds using transition metal catalysts represent a powerful strategy for the synthesis of complex fluorinated molecules.[16][17] These methods can achieve transformations that are complementary to SNAr, such as cross-coupling reactions.
Various transition metals, including nickel and palladium, have been shown to catalyze the cleavage of C-F bonds, enabling the formation of new C-C, C-H, and C-heteroatom bonds.[16] The choice of metal, ligand, and reaction conditions is crucial for achieving high selectivity and efficiency.
Transition Metal-Free C-F Bond Activation
Recent research has also focused on the development of transition-metal-free methods for C-F bond activation.[18] These approaches often utilize highly reactive main-group reagents or frustrated Lewis pairs to achieve C-F bond cleavage. While still an emerging area, these methods offer the potential for more sustainable and cost-effective synthetic routes.
Applications in Drug Discovery and Development
The unique properties imparted by polyfluorination make these motifs highly valuable in medicinal chemistry.
Property
Consequence in Drug Design
Example
Metabolic Stability
Increased in vivo half-life and bioavailability.
Many drugs incorporate fluoroaromatic groups to block sites of metabolic oxidation.[19]
Lipophilicity
Enhanced membrane permeability and binding to hydrophobic pockets of target proteins.
The logP value of a molecule can be fine-tuned by the degree and position of fluorination.[1]
Modulation of pKa
Altered ionization state of nearby acidic or basic groups, affecting solubility and target engagement.
A fluorine atom can significantly lower the pKa of a neighboring functional group.[20]
Conformational Control
Fluorine atoms can influence molecular conformation through steric and electronic interactions.
This can lead to improved binding affinity and selectivity for the target receptor.[20]
The strategic incorporation of polyfluorinated aromatic rings is a powerful tool for lead optimization in drug discovery programs.
Analytical Characterization of Polyfluorinated Aromatic Compounds
The analysis of polyfluorinated aromatic compounds relies on a suite of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for the characterization of these compounds.[21] The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing valuable structural information.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of novel compounds.[22][23] Both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are routinely used for the analysis of polyfluorinated aromatics.[23][24]
X-ray Crystallography: Provides unambiguous structural determination of crystalline compounds, offering insights into bond lengths, bond angles, and intermolecular interactions.
Toxicological and Environmental Considerations
While highly useful, some polyfluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), are persistent environmental pollutants and have been associated with adverse health effects.[25][26][27] These "forever chemicals" are resistant to degradation and can bioaccumulate in the environment and in living organisms.[28][29]
The toxicology of polyfluorinated compounds is an active area of research, and it is crucial for scientists working with these materials to be aware of their potential environmental and health impacts.[30] Proper handling, disposal, and the development of more environmentally benign alternatives are critical considerations for the sustainable use of this important class of molecules.
Conclusion and Future Outlook
Polyfluorinated aromatic compounds are a cornerstone of modern chemistry, with their unique properties driving innovation in drug discovery, materials science, and beyond. The continued development of novel synthetic methodologies, particularly in the areas of photoredox catalysis and C-F bond activation, will undoubtedly expand the synthetic toolbox and enable the creation of even more complex and functionalized molecules. As our understanding of the biological and environmental impact of these compounds grows, the design of safer and more sustainable fluorinated molecules will be a key challenge and opportunity for the scientific community.
References
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). MDPI. Retrieved from [Link]
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). PubMed. Retrieved from [Link]
A Selective Single Step Amidation of Polyfluoroarenes. (2021). PubMed. Retrieved from [Link]
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2022). MDPI. Retrieved from [Link]
Photocatalytic C–F bond activation in small molecules and polyfluoroalkyl substances. (n.d.). PMC. Retrieved from [Link]
Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (2023). MDPI. Retrieved from [Link]
N-heterocyclic carbene-catalyzed nucleophilic aromatic substitution reaction of polyfluoroarenes. (2024). Taylor & Francis Online. Retrieved from [Link]
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). Preprints.org. Retrieved from [Link]
CHAPTER 6: Aromatic C–F Activation: Converting Fluoroarenes to Useful Building Blocks. (2010). Royal Society of Chemistry. Retrieved from [Link]
Polyfluorinated Compounds: Past, Present, and Future. (2011). ACS Publications. Retrieved from [Link]
Regiospecifically Fluorinated Polycyclic Aromatic Hydrocarbons via Julia-Kocienski Olefination and Oxidative Photocyclization. Effect of Fluorine Atom Substitution on Molecular Shape. (n.d.). PMC. Retrieved from [Link]
Activation of Aromatic C−F Bonds by a N‐Heterocyclic Olefin (NHO). (n.d.). PMC. Retrieved from [Link]
Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (2023). MDPI. Retrieved from [Link]
C−F bond functionalization of polyfluorinated building blocks to access fluoro‐organic molecules. TM‐free=transition metal‐free. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis of Fluorinated Polycyclic Aromatic Hydrocarbons Through a Photochemical Cyclization. (n.d.). ResearchGate. Retrieved from [Link]
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. Retrieved from [Link]
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]
Synthesis of Polyfluoro Aromatic Ethers: A Facile Route Using Polyfluoroalkoxides Generated from Carbonyl and Trimethysilyl Compounds. (n.d.). ACS Publications. Retrieved from [Link]
Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). MDPI. Retrieved from [Link]
Analytical methodologies and occurrence of per- and polyfluorinated alkyl substances – A review. (n.d.). ResearchGate. Retrieved from [Link]
Recent Advances in Photoredox Catalysis for Organic Synthesis. (2025). IntechOpen. Retrieved from [Link]
Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine: What Determines the Reactivity?. (n.d.). ResearchGate. Retrieved from [Link]
Environmental Source Tracking of Per- and Polyfluoroalkyl Substances within a Forensic Context: Current and Future Techniques. (n.d.). PMC. Retrieved from [Link]
Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. (n.d.). Wiley Online Library. Retrieved from [Link]
Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects. (2021). MDPI. Retrieved from [Link]
Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research. (n.d.). PMC. Retrieved from [Link]
Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. (2023). MDPI. Retrieved from [Link]
Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis. (n.d.). PMC. Retrieved from [Link]
Perfluorinated and Polyfluoroalkyl Compounds in the Atmosphere: A Review. (2025). MDPI. Retrieved from [Link]
Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consumer products. (2023). RSC Publishing. Retrieved from [Link]
Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. (n.d.). Bentham Science. Retrieved from [Link]
The effects of per- and polyfluoroalkyl substances on environmental and human microorganisms and their potential for bioremediation. (n.d.). PMC. Retrieved from [Link]
Recent developments in methods for analysis of perfluorinated persistent pollutants. (n.d.). PMC. Retrieved from [Link]
Overview of Per- and Polyfluoroalkyl Substances (PFAS), Their Applications, Sources, and Potential Impacts on Human Health. (2024). MDPI. Retrieved from [Link]
Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023). MDPI. Retrieved from [Link]
(PDF) Toxicology of perfluorinated compounds. (2011). ResearchGate. Retrieved from [Link]
Exploring Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) Mixture Through ADMET and Toxicogenomic In Silico Analysis: Molecular Insights. (n.d.). PMC. Retrieved from [Link]
A new way to prepare fluorinated pharmaceuticals. (2009). MIT News. Retrieved from [Link]
From persistence to progress: assessing per- and polyfluoroalkyl substances (PFAS) environmental impact and advances in photo-assisted fenton chemistry for remediation. (2025). Frontiers. Retrieved from [Link]
Strategic Selection and Validation of Commercially Available Starting Materials (KSMs) for Complex API Synthesis: A Nirmatrelvir Case Study
Executive Summary In modern pharmaceutical development, the transition from discovery chemistry to commercial manufacturing hinges on the strategic selection of commercially available starting materials. Because the prom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern pharmaceutical development, the transition from discovery chemistry to commercial manufacturing hinges on the strategic selection of commercially available starting materials. Because the prompt's topic ("its synthesis") is highly contextual, this whitepaper anchors its technical analysis on one of the most complex and critically relevant Active Pharmaceutical Ingredients (APIs) of the modern era: Nirmatrelvir (PF-07321332) . By deconstructing the commercial synthesis of this SARS-CoV-2 Mpro inhibitor, we provide a comprehensive guide for researchers on evaluating Key Starting Materials (KSMs), optimizing mechanistic pathways, and establishing self-validating experimental protocols.
The Regulatory Boundary: Defining Key Starting Materials (ICH Q11)
The selection of a starting material is not merely a chemical decision; it is a profound regulatory milestone. According to 1[1], a Key Starting Material (KSM) is defined as a commercially available raw material or intermediate that contributes a "significant structural fragment" to the final API.
Crucially, the designation of a KSM marks the "line in the sand" where Good Manufacturing Practice (GMP) controls must formally begin[2]. Steps prior to the KSM can be conducted under non-GMP conditions, whereas every subsequent chemical transformation must adhere to rigorous, auditable GMP standards.
Fig 1. ICH Q11 Regulatory Decision Tree for KSM Designation.
Deconstructing the Target: Nirmatrelvir (PF-07321332)
Nirmatrelvir is a peptidomimetic architecture assembled via a highly convergent synthetic route[3]. To achieve a commercial manufacturing process in an unprecedented 17 months, Pfizer's process chemists relied on three highly specialized, commercially available KSMs[3].
Quantitative Assessment of Commercial KSMs
The following table summarizes the structural role, chemical identity, and supply chain dynamics of the three foundational KSMs used in the commercial synthesis of Nirmatrelvir.
KSM Fragment
Chemical Identity
Structural Role in API
Commercial Availability & Sourcing Dynamics
KSM 1
N-trifluoroacetyl-L-tert-leucine
Western Fragment (Capping group)
High. Derived from L-tert-leucine; benefits from a robust global supply chain[4].
Moderate-High. Scaled effectively via Co(II)-catalyzed cyclopropanation[3].
KSM 3
Cyano lactam hydrochloride
Eastern Fragment (Electrophilic Warhead)
Moderate. Requires specialized asymmetric synthesis and careful stereocontrol[5].
Mechanistic Causality in Route Optimization
The evolution of Nirmatrelvir's synthesis highlights the critical importance of selecting the right reagents to accompany your KSMs. Early discovery routes utilized HATU for amide coupling and the Burgess reagent for the final dehydration of the primary amide to the nitrile warhead[5].
However, as a Senior Application Scientist will note, the Burgess reagent is highly moisture-sensitive, expensive, and introduces significant scalability bottlenecks[6]. By shifting to a 1-pot synthesis utilizing Propylphosphonic anhydride (T3P), process chemists achieved a dual-purpose activation. T3P not only facilitates the peptide bond formation but, under prolonged exposure at room temperature, drives the concomitant dehydration of the primary amide, effectively eliminating the need for the Burgess reagent and drastically improving the Green Chemistry metrics (e.g., Process Mass Intensity)[7].
Fig 2. 1-Pot Convergent Synthesis Pathway of Nirmatrelvir from KSMs.
To ensure trustworthiness and reproducibility, the following protocol details the 1-pot synthesis of Nirmatrelvir from its three KSMs, incorporating explicit In-Process Controls (IPCs) to create a self-validating system[7].
Phase 1: Western Fragment Assembly (Amidation)
Action: Charge a dry reactor with N-trifluoroacetyl-L-tert-leucine (KSM 1, 1.0 eq) and anhydrous Ethyl Acetate (EtOAc). Cool the system to -10 °C. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by dropwise addition of a 50% w/w solution of T3P in EtOAc (1.2 eq).
Causality: T3P activates the carboxylic acid to form a reactive mixed anhydride. Maintaining the temperature at -10 °C is critical to suppress the epimerization of the sensitive chiral center.
Validation (IPC 1): Pull an aliquot for HPLC analysis. The chromatogram must show >95% consumption of KSM 1 within 1 hour.
Action: Add the bicyclic pyrrolidine Na-salt (KSM 2, 1.05 eq) portion-wise at 0 °C.
Validation (IPC 2): Observe the physical state of the reactor. The mixture will transition from a heterogeneous suspension to a clear solution as the Na-salt is consumed to form the dipeptide intermediate.
Phase 2: Eastern Fragment Coupling and Concomitant Dehydration
Action: To the same reactor, introduce the cyano lactam hydrochloride (KSM 3, 1.0 eq) and an additional charge of DIPEA (2.0 eq). Introduce a second charge of T3P (2.5 eq). Warm the reactor slowly to room temperature (20 °C) and stir continuously for 20 hours.
Causality: The second, larger T3P charge serves a dual purpose. It first drives the amide coupling between the dipeptide intermediate and KSM 3. Over the 20-hour period at 20 °C, the excess T3P acts as a mild dehydrating agent, converting the primary amide of the lactam into the critical nitrile warhead[7].
Validation (IPC 3): Perform LC-MS analysis. Validation is achieved when the primary amide intermediate (M+18) is completely consumed, and the target nitrile mass (Nirmatrelvir) is the dominant peak.
Phase 3: Isolation and Purification
Action: Quench the reaction by diluting with EtOAc and washing with 1M aqueous HCl. Separate the organic layer, concentrate in vacuo, and perform a solvent exchange by reslurrying the crude material in a 1:10 mixture of EtOAc and Methyl tert-butyl ether (MTBE).
Causality: The acidic aqueous wash effectively removes the water-soluble byproducts of T3P (phosphonic acids) and excess DIPEA. The specific solvent ratio of EtOAc/MTBE selectively crystallizes the API as a stable MTBE solvate, purging organic impurities.
Validation (IPC 4): Filter and dry the precipitate. The protocol is validated if a white crystalline solid is obtained with a gravimetric yield of approximately 64% and a diastereomeric excess of >99%[7].
References
How to Find Key Starting Materials (KSMs) for Pharmaceutical APIs - Drug Patent Watch. Available at:[Link]
The Invisible Backbone: A Strategic Report on Sourcing Key Starting Materials (KSMs) for Pharmaceutical APIs - Drug Patent Watch. Available at:[Link]
Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months - PMC (National Institutes of Health). Available at:[Link]
Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches - MDPI. Available at:[Link]
Alternate end-game strategies towards Nirmatrelvir synthesis - Aurigene Pharmaceutical Services. Available at:[Link]
A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid - ACS Publications. Available at:[Link]
Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC (National Institutes of Health). Available at:[Link]
Navigating the Chemical Reactivity of the Amino Group in Fluorinated Benzoates: A Guide for Drug Discovery
An In-depth Technical Guide: This guide provides an in-depth exploration of the chemical reactivity of the amino group in fluorinated benzoates, a pivotal functional group in modern medicinal chemistry. The strategic inc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide:
This guide provides an in-depth exploration of the chemical reactivity of the amino group in fluorinated benzoates, a pivotal functional group in modern medicinal chemistry. The strategic incorporation of fluorine atoms into the aminobenzoate scaffold is a cornerstone of drug design, offering a powerful method to modulate a molecule's physicochemical and biological properties.[1][2][3] Understanding the nuanced interplay between fluorine's electronic effects and the reactivity of the amino group is critical for the rational design of novel therapeutics with enhanced potency, metabolic stability, and pharmacokinetic profiles.[2][4][5]
This document moves beyond simple protocols to explain the underlying principles governing these reactions. We will delve into the causality behind experimental choices, providing field-proven insights to guide researchers, scientists, and drug development professionals in leveraging these versatile building blocks.
The Electronic Influence of Fluorine: A Duality of Effects
The reactivity of the amino group in a fluorinated benzoate is fundamentally governed by the electronic effects imparted by the fluorine substituent(s). Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[1][6] This effect deactivates the aromatic ring by pulling electron density away, making the amino group's lone pair of electrons less available. Consequently, fluorinated anilines are generally less basic and less nucleophilic than their non-fluorinated counterparts.[6][7][8]
However, this potent inductive effect is opposed by a weaker, electron-donating resonance (mesomeric) effect (+M).[1] The lone pairs on the fluorine atom can delocalize into the π-system of the benzene ring, increasing electron density, particularly at the ortho and para positions. For fluorine, the -I effect overwhelmingly dominates the +M effect, yet the resonance contribution is sufficient to direct electrophilic attack.[1][9]
The net result is a significant reduction in the basicity of the amino group. This is quantifiable by comparing the pKa values of the conjugate anilinium ions.
Table 1: Comparative Physicochemical Properties of Aniline and Fluoroaniline Isomers
Compound
pKa of Conjugate Acid
Rationale for Basicity Change
Aniline
4.62
Baseline reference.
2-Fluoroaniline
~3.0
Strong -I effect is maximal due to proximity to the -NH2 group, significantly reducing basicity.[7]
3-Fluoroaniline
~3.5
Strong -I effect operates, but is slightly attenuated by distance compared to the ortho isomer.
4-Fluoroaniline
~4.5
The -I effect withdraws electron density, but the +M effect partially counteracts it by donating density to the para position, resulting in only a slight decrease in basicity compared to aniline.[7]
Note: pKa values are approximate and can vary slightly based on measurement conditions. Data synthesized from multiple sources.[6][7]
This modulation of basicity and nucleophilicity is the critical factor that scientists must account for when designing synthetic routes involving the amino group of fluorinated benzoates.
Caption: Dominance of the inductive effect in fluorinated systems.
Key Transformations of the Amino Group
While the nucleophilicity of the amino group is attenuated, it remains a versatile handle for a wide range of chemical transformations. The key is to select appropriate reagents and conditions to overcome the reduced reactivity.
N-acylation is one of the most fundamental reactions, crucial for building complex molecules and synthesizing active pharmaceutical ingredients (APIs). Due to the reduced nucleophilicity of the amino group in fluorinated benzoates, standard acylation conditions may prove sluggish.[10][11] More robust methods are often required.
Causality in Protocol Design:
Activating Agent: Using highly reactive acylating agents like acyl chlorides or anhydrides is common.[12] For less reactive systems or to prevent side reactions, peptide coupling reagents (e.g., T3P, carbodiimides) can be employed to form a highly activated intermediate from a carboxylic acid.[13]
Base: A non-nucleophilic base like pyridine or triethylamine (TEA) is essential to scavenge the acid byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.[12]
Temperature: For particularly electron-deficient anilines, elevated temperatures may be necessary to achieve a reasonable reaction rate.[10][11]
Protocol: N-Acetylation of 4-Amino-2-fluorobenzoic Acid
This protocol describes a robust method for the N-acetylation of a representative fluorinated aminobenzoate using acetic anhydride.
Materials:
4-Amino-2-fluorobenzoic acid (1.0 eq)
Pyridine (solvent and base)
Acetic Anhydride (1.2 eq)
Dichloromethane (DCM) or Ethyl Acetate
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Standard laboratory glassware, magnetic stirrer, ice bath
Step-by-Step Methodology:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-fluorobenzoic acid (1.0 eq) in pyridine. Ensure complete dissolution.
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.
Reagent Addition: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution. The slight excess of the acylating agent ensures complete consumption of the starting material.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Workup - Dilution: Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
Workup - Washes: Transfer the diluted mixture to a separatory funnel.
Wash sequentially with 1 M HCl to remove the pyridine base.
Wash with saturated NaHCO₃ solution to remove any unreacted acetic anhydride and acetic acid.
Wash with brine to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude N-acetylated product.
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Experimental workflow for N-Acylation.
N-alkylation of the amino group introduces alkyl substituents, a common strategy to modulate lipophilicity and block metabolic N-dealkylation.[14][15] This reaction can be more challenging than acylation due to the lower reactivity of alkyl halides compared to acyl halides and the potential for over-alkylation to form secondary and tertiary amines.
Causality in Protocol Design:
Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) is often used to deprotonate the amino group, increasing its nucleophilicity without significantly promoting side reactions like O-alkylation of the carboxylate.[14][15]
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.
Stoichiometry: Careful control of the alkylating agent's stoichiometry is crucial to minimize the formation of di-alkylated products.
Protocol: Mono-N-Alkylation of Ethyl 4-Amino-2-fluorobenzoate
This protocol uses an esterified aminobenzoate to prevent competitive O-alkylation at the carboxylic acid.
Materials:
Ethyl 4-amino-2-fluorobenzoate (1.0 eq)
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.0-1.1 eq)
Potassium Carbonate (K₂CO₃) (1.5 eq)
Dimethylformamide (DMF)
Standard laboratory glassware, heating mantle
Step-by-Step Methodology:
Setup: To a flask, add ethyl 4-amino-2-fluorobenzoate (1.0 eq), potassium carbonate (1.5 eq), and DMF.
Reagent Addition: Add the alkyl halide (1.0-1.1 eq) to the suspension.
Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for several hours until TLC analysis indicates the consumption of the starting material. The elevated temperature is necessary to drive the reaction with the deactivated amine.
Workup: Cool the reaction mixture to room temperature. Pour it into water and extract with an organic solvent like ethyl acetate.
Washes: Wash the combined organic extracts with water and then brine to remove DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography to isolate the desired mono-N-alkylated product from any unreacted starting material or di-alkylated byproduct.
Diazotization of the primary amino group to form a diazonium salt is a powerful synthetic transformation that opens gateways to a vast array of other functionalities.[16] The resulting diazonium salt of a fluorinated benzoate can be converted into halides, hydroxyls, and cyano groups, often via copper-catalyzed Sandmeyer reactions.[17]
Causality in Protocol Design:
Acid and Temperature: The reaction is performed in a strong acid (like HCl or H₂SO₄) at low temperatures (0-5 °C) to generate nitrous acid in situ from sodium nitrite and to keep the resulting diazonium salt stable.[16][18] Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures.
Nucleophilic Substitution: The diazonium group (-N₂⁺) is an excellent leaving group (N₂ gas). In the presence of a copper(I) salt (e.g., CuCl, CuBr, CuCN), it can be readily displaced by the corresponding nucleophile.[17] Simple heating in aqueous acid can introduce a hydroxyl group.[17][18]
Caption: Diazotization and subsequent Sandmeyer reactions.
Protocol: Synthesis of 4-Chloro-2-fluorobenzoic Acid via Diazotization-Sandmeyer Reaction
Materials:
4-Amino-2-fluorobenzoic acid (1.0 eq)
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂) (1.1 eq)
Copper(I) Chloride (CuCl) (catalytic to stoichiometric amount)
Deionized water
Ice
Step-by-Step Methodology:
Amine Solution: Suspend 4-amino-2-fluorobenzoic acid (1.0 eq) in a mixture of concentrated HCl and water in a beaker. Cool thoroughly in an ice-salt bath to 0-5 °C.
Nitrite Solution: In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in a small amount of cold deionized water.
Diazotization: Add the sodium nitrite solution dropwise to the stirred, cold suspension of the amine hydrochloride. Maintain the temperature below 5 °C. A clear solution of the diazonium salt should form. Stir for an additional 15-20 minutes in the cold.
Sandmeyer Reaction: In a separate, larger flask, prepare a solution or suspension of CuCl in concentrated HCl. Cool this mixture to 0 °C.
Coupling: Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur.
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.
Isolation: Cool the mixture and collect the precipitated product by vacuum filtration. Wash the solid with cold water.
Purification: The crude 4-chloro-2-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion: Implications for Drug Development
The ability to predictably modify the amino group on a fluorinated benzoate scaffold is a powerful tool for medicinal chemists. The decreased basicity imparted by fluorine can prevent unwanted protonation at physiological pH, which can be beneficial for membrane permeability and target engagement.[2] Furthermore, the resulting amides and alkylated amines often exhibit enhanced metabolic stability, as the electron-withdrawing nature of the fluorinated ring can disfavor oxidative metabolism at adjacent sites.[19] By mastering the reactions outlined in this guide, researchers can effectively harness the unique properties of fluorine to design and synthesize next-generation therapeutics.
References
de Benneville, P. L., Godfrey, W. I., & Sims, H. J. (1974). Method for the direct acylation of aminobenzoic acids. U.S. Patent No. 3,804,821. Washington, DC: U.S. Patent and Trademark Office.
Grokipedia. (n.d.). Fluoroaniline. Retrieved from [Link]
Rauf, A., Naveed, M., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Retrieved from [Link]
Hasan, E., Ali, S. N., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. Retrieved from [Link]
O'Brien, A. G., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5850-5854. Retrieved from [Link]
Farmer, T. J., et al. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Retrieved from [Link]
Mabrouk, E. H., et al. (n.d.). N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. ResearchGate. Retrieved from [Link]
Scribd. (n.d.). P-Aminobenzoic Acid Diazotization. Retrieved from [Link]
Morse, R. J., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Retrieved from [Link]
Hasan, E., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. Retrieved from [Link]
Morse, R. J., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. eScholarship.org. Retrieved from [Link]
Sancineto, L., et al. (2008). Synthesis, structure and reactivity of amino-benzodifurane derivatives. Arkivoc. Retrieved from [Link]
Zhang, P., et al. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development. Retrieved from [Link]
Chemistry Stack Exchange. (2017). Comparing acidity of anilinium ion and para-fluoro anilium ion. Retrieved from [Link]
Cacic, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Retrieved from [Link]
Sharninghausen, L. S., et al. (2018). Nucleophilic 18F-Fluorination of Anilines via N-Arylsydnone Intermediates. Synpacts. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Wang, Y., et al. (2022). Three-Component Coupling of Anilines, Amines, and Difluorocarbene to Access Formamidines. The Journal of Organic Chemistry. Retrieved from [Link]
El-Faham, A., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
Brainly.in. (2018). why p-fluoro aniline is less basic than p-chloro aniline?. Retrieved from [Link]
ResearchGate. (2021). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. Retrieved from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
Chemistry Steps. (2021). Basicity of Amines. Retrieved from [Link]
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Local electrophilicity (a) and local nucleophilicity (b) profiles for the reaction between piperidine (dotted line) and quinuclidine (solid line) towards FDNB. Retrieved from [Link]
ResearchGate. (n.d.). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. Retrieved from [Link]
Journal of Synthetic Chemistry. (n.d.). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. Retrieved from [Link]
ACS Catalysis. (2020). Advances in Nucleophilic Allylic Fluorination. Retrieved from [Link]
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved from [Link]
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Retrieved from [Link]
EurekAlert!. (2025). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]
RSC Publishing. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Retrieved from [Link]
Chaly, A., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. Retrieved from [Link]
Koksch, B. (2012). Fluorinated amino acids. Refubium. Retrieved from [Link]
França, A. de S. (2020). Two step continuous-flow synthesis of benzocaine. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of benzocaine analog (±)‐79. Retrieved from [Link]
Journal of the American Chemical Society. (2024). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. Retrieved from [Link]
Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved from [Link]
Arkivoc. (n.d.). Amino acids with fluorinated olefinic motifs – synthetic approaches. Retrieved from [Link]
PMC. (2025). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. Retrieved from [Link]
Application Note: Scalable Synthesis of Methyl 2-amino-3,5,6-trifluorobenzoate
Introduction & Strategic Importance The synthesis of highly functionalized fluorinated aromatics is a critical endeavor in modern drug discovery. Methyl 2-amino-3,5,6-trifluorobenzoate (CAS No.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Importance
The synthesis of highly functionalized fluorinated aromatics is a critical endeavor in modern drug discovery. Methyl 2-amino-3,5,6-trifluorobenzoate (CAS No. 1339341-76-2)[1] serves as a highly valued intermediate, particularly acting as a core building block for the synthesis of complex quinazoline-based KRas(G12D) inhibitors[2]. This application note details a robust, two-step synthetic protocol from commercially available 2,4,5-trifluoroaniline, emphasizing the mechanistic causality behind reagent selection, in-process controls, and reaction safety.
Mechanistic Rationale and Route Design
The synthetic strategy relies on a highly regioselective oxidative iodination followed by a palladium-catalyzed methoxycarbonylation[2].
Step 1: Oxidative Iodination
The direct iodination of 2,4,5-trifluoroaniline utilizes molecular iodine (I₂) and sodium iodate (NaIO₃) in a biphasic dioxane/water system[2]. The causality behind this specific reagent combination lies in atom economy and reaction driving force. NaIO₃ serves as an oxidizing agent that continuously converts the byproduct hydrogen iodide (HI) back into electrophilic iodine (I₂). This prevents the accumulation of HI, which could otherwise protonate the aniline substrate (deactivating the aromatic ring) or stall the reaction equilibrium. The regioselectivity is strictly governed by the strongly activating, ortho-directing nature of the primary amine, directing the iodine atom to the single available ortho position to yield 3,4,6-trifluoro-2-iodoaniline.
Step 2: Palladium-Catalyzed Methoxycarbonylation
The conversion of the aryl iodide to the corresponding methyl ester is achieved using carbon monoxide (CO) and methanol in the presence of Pd(dppf)Cl₂ and triethylamine (TEA)[2]. Pd(dppf)Cl₂ is selected because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle. This steric parameter accelerates the rate-limiting reductive elimination step, preventing catalyst trapping and minimizing protodehalogenation side reactions. A pressure of 1.5 MPa CO ensures a high concentration of dissolved CO in the methanolic solvent, driving the equilibrium of CO insertion into the arylpalladium(II) intermediate[2]. TEA acts as a sacrificial base to neutralize the HI generated during the methanolysis of the acylpalladium complex, preventing catalyst poisoning.
Synthetic route for Methyl 2-amino-3,5,6-trifluorobenzoate from 2,4,5-trifluoroaniline.
Experimental Protocols & In-Process Controls
Step 1: Synthesis of 3,4,6-trifluoro-2-iodoaniline
Table 1: Reagent Quantities for Step 1
Reagent
MW ( g/mol )
Equivalents
Mass / Volume
Moles
2,4,5-Trifluoroaniline
147.10
1.0 eq
5.0 g
34.0 mmol
Iodine (I₂)
253.81
0.5 eq
4.32 g
17.0 mmol
Sodium Iodate (NaIO₃)
197.89
1.0 eq
5.98 g
34.0 mmol
1,4-Dioxane
88.11
Solvent
60 mL
-
| Deionized Water | 18.02 | Solvent | 10 mL | - |
Procedure:
Charge a round-bottom flask with 2,4,5-trifluoroaniline (5.0 g, 34.0 mmol) and 1,4-dioxane (50 mL)[2].
Add a solution of iodine (4.32 g, 17.00 mmol) dissolved in 1,4-dioxane (10 mL)[2].
Add a solution of sodium iodate (5.98 g, 34.0 mmol) dissolved in deionized water (10 mL)[2].
Heat the biphasic mixture to 70 °C and stir for 15 hours[2].
In-Process Control (IPC): Monitor reaction completion via TLC (Petroleum Ether:EtOAc) or LCMS to ensure full consumption of the starting aniline.
Upon completion, cool the mixture to room temperature and dilute with water (40 mL)[2].
Extract the aqueous phase with dichloromethane (DCM) (3 × 50 mL)[2].
Wash the combined organic layers with saturated aqueous Na₂SO₃ (50 mL)[2].
Causality Note: Na₂SO₃ is a reducing agent that neutralizes residual electrophilic iodine (
I2+Na2SO3+H2O→2HI+Na2SO4
), preventing post-reaction halogenation and removing the dark iodine color to facilitate clean phase separation.
Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].
Purify the crude residue via silica gel column chromatography (Petroleum Ether:EtOAc = 10:1) to afford 3,4,6-trifluoro-2-iodoaniline as a white solid (8.0 g, 86.2% yield)[2].
Step 2: Synthesis of Methyl 2-amino-3,5,6-trifluorobenzoate
⚠️ Safety Warning: Carbon monoxide is a highly toxic, odorless gas. This step must be performed in a high-pressure reactor housed within a certified fume hood equipped with active CO detectors.
In a high-pressure autoclave reactor, dissolve 3,4,6-trifluoro-2-iodoaniline (1.0 g, 3.66 mmol) in anhydrous methanol (10 mL)[2].
Add triethylamine (1.10 g, 10.99 mmol) and Pd(dppf)Cl₂ (268 mg, 0.37 mmol) to the solution[2].
Seal the reactor and purge the system with nitrogen gas three times to remove oxygen, preventing catalyst oxidation and ensuring a self-validating, reproducible catalytic cycle.
Charge the reactor with carbon monoxide (CO) gas to a pressure of 1.5 MPa[2].
Heat the reaction mixture to 80 °C and stir vigorously for 15 hours[2].
In-Process Control (IPC): Vent the reactor safely, sample the mixture, and analyze via LCMS to ensure complete consumption of the aryl iodide.
Cool the reactor to room temperature and carefully vent the residual CO gas into a specialized exhaust system.
Filter the reaction mixture through a pad of Celite to remove the precipitated palladium catalyst. Concentrate the filtrate under reduced pressure[2].
Purify the crude product by silica gel column chromatography (Petroleum Ether:EtOAc = 5:1) to afford methyl 2-amino-3,5,6-trifluorobenzoate as a white solid (700 mg, 93.2% yield)[2].
Catalytic cycle of the palladium-catalyzed methoxycarbonylation (Step 2).
Analytical Characterization
The final product should be validated using NMR and mass spectrometry to confirm structural integrity and purity prior to downstream applications[2].
Synthesis of novel derivatives from Methyl 2-amino-3,5,6-trifluorobenzoate
An In-Depth Guide to the Synthesis of Novel Derivatives from Methyl 2-amino-3,5,6-trifluorobenzoate Application Notes and Protocols for Advanced Drug Discovery Intermediates Abstract Methyl 2-amino-3,5,6-trifluorobenzoat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of Novel Derivatives from Methyl 2-amino-3,5,6-trifluorobenzoate
Application Notes and Protocols for Advanced Drug Discovery Intermediates
Abstract
Methyl 2-amino-3,5,6-trifluorobenzoate is a highly functionalized building block poised for significant application in medicinal chemistry and materials science. The strategic placement of fluorine atoms profoundly influences the molecule's electronic properties, offering a unique platform for creating novel derivatives with potentially enhanced biological activity, metabolic stability, and binding affinity.[1][2] This guide provides a comprehensive exploration of synthetic pathways originating from this versatile starting material. We move beyond simple procedures to explain the underlying chemical principles, offering researchers, scientists, and drug development professionals a robust framework for experimental design. Detailed, self-validating protocols are provided for N-functionalization, the synthesis of fused heterocyclic systems like quinazolinones, and advanced transformations involving the aromatic core, including diazotization and challenging C-F bond cross-coupling reactions.
Foundational Principles: Understanding the Reactivity of a Polyfluorinated Anthranilate
The synthetic utility of Methyl 2-amino-3,5,6-trifluorobenzoate stems from three primary reactive centers: the nucleophilic amino group, the electrophilic ester carbonyl, and the polyfluorinated aromatic ring. The interplay between these groups, governed by the powerful electron-withdrawing nature of the fluorine atoms, dictates the molecule's reactivity.
The Amino Group (-NH₂): The fluorine atoms, particularly those at the ortho (C6) and para (C5) positions relative to the amine, significantly reduce its basicity and nucleophilicity. This electronic deactivation means that reactions at the nitrogen center, such as alkylation or acylation, may require more forcing conditions (e.g., stronger bases, higher temperatures) compared to their non-fluorinated analogs.[3]
The Anthranilate System (-NH₂ and -CO₂Me): The ortho relationship between the amino and methyl ester groups makes this an ideal precursor for cyclization-condensation reactions. This arrangement is classically exploited for the synthesis of quinazolinones and other valuable heterocyclic scaffolds.[4][5][6]
The Aromatic Ring (C-F and C-H bonds): The C-F bonds are exceptionally strong, making them resistant to cleavage. However, their activation for cross-coupling reactions, while challenging, represents a frontier for generating novel biaryl structures. Nickel-based catalyst systems have shown promise in this area.[7][8] The single C-H bond at the C4 position is deactivated towards electrophilic substitution but could be a site for directed metallation.
This guide will provide protocols that leverage these reactive sites to build molecular complexity.
Protocols for N-Functionalization: Modulating the Core Scaffold
Derivatization of the 2-amino group is a primary strategy for exploring the structure-activity relationship (SAR) of this scaffold.
Protocol 2.1: N-Alkylation via Reductive Amination
Reductive amination offers a controlled and high-yielding method for introducing primary and secondary alkyl groups, avoiding the common issue of over-alkylation seen with alkyl halides.[9] The process involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ.
Causality: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation. It is milder and more selective for imines over carbonyls than other hydrides like sodium borohydride, allowing the reaction to be performed in a single pot. The acidic nature of STAB can also help catalyze imine formation.
Experimental Protocol: Synthesis of Methyl 2-((benzyl)amino)-3,5,6-trifluorobenzoate
Reaction Setup: To a dry 50 mL round-bottom flask, add Methyl 2-amino-3,5,6-trifluorobenzoate (1.0 mmol, 1.0 equiv.) and anhydrous Dichloroethane (DCE, 15 mL).
Reagent Addition: Add benzaldehyde (1.1 mmol, 1.1 equiv.) followed by sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv.) portion-wise over 5 minutes.
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 4-12 hours).
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient).
N-acylation to form amides is a fundamental transformation in drug discovery. The reduced nucleophilicity of the starting amine requires an effective activation of the acylating partner. Using acyl chlorides in the presence of a non-nucleophilic base is a standard and effective method.[3]
Causality: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction, driving it to completion. It is non-nucleophilic and will not compete with the substrate amine in reacting with the acyl chloride.
Experimental Protocol: Synthesis of Methyl 2-benzamido-3,5,6-trifluorobenzoate
Reaction Setup: In a round-bottom flask, dissolve Methyl 2-amino-3,5,6-trifluorobenzoate (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol).
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
Acylation: Slowly add benzoyl chloride (1.2 eq) dropwise to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material (typically 2-6 hours).
Work-up: Dilute the reaction mixture with DCM (20 mL) and wash with 1M HCl (15 mL), saturated aqueous sodium bicarbonate solution (15 mL), and finally brine (15 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.
Synthesis of Fused Heterocyclic Systems
The anthranilate motif is a powerful precursor for building heterocycles. The synthesis of quinazolinones, a scaffold present in numerous approved drugs, is a prime example.[6][10]
Protocol 3.1: Microwave-Assisted Synthesis of Trifluorinated Quinazolinones
This protocol utilizes a condensation reaction with an orthoester and a primary amine under microwave irradiation to rapidly construct the quinazolinone core.[6]
Causality: Microwave heating dramatically accelerates the reaction rate compared to conventional heating by efficiently coupling with the polar solvent and reagents. This allows for the rapid synthesis of the target compound, often with improved yields and fewer side products. Formamide or ammonium acetate serves as the nitrogen source for the N3 position of the quinazolinone ring.
Experimental Protocol: Synthesis of 2-methyl-5,6,8-trifluoroquinazolin-4(3H)-one
Reaction Setup: In a 10 mL microwave reaction vial, combine Methyl 2-amino-3,5,6-trifluorobenzoate (1.0 mmol, 1.0 equiv.), trimethyl orthoacetate (2.0 mmol, 2.0 equiv.), and ammonium acetate (5.0 mmol, 5.0 equiv.).
Solvent Addition: Add glacial acetic acid (3 mL).
Microwave Irradiation: Seal the vial with a cap and place it in a microwave reactor. Irradiate the mixture at 140 °C for 30 minutes.
Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice-water (30 mL) with stirring.
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water and then a small amount of cold diethyl ether.
Purification: Dry the solid under vacuum. The product is often pure enough for subsequent use, but can be further purified by recrystallization from ethanol if necessary.
Advanced Transformations of the Aromatic Core
Protocol 4.1: Diazotization and Sandmeyer-Type Reactions
Conversion of the arylamine to a diazonium salt opens a gateway to a vast array of functionalities that are otherwise difficult to install. The diazonium group can be displaced by halides, hydroxyls, cyano groups, and more.[11][12]
Causality: The reaction is run at low temperatures (0-5 °C) because aryl diazonium salts are generally unstable and can decompose violently at higher temperatures. Sodium nitrite in the presence of a strong acid (like HCl or H₂SO₄) generates the necessary nitrous acid (in situ) for the diazotization to occur.[13]
Diazotization and Functionalization Pathway
Caption: General scheme for diazotization and subsequent reactions.
Experimental Protocol: Synthesis of Methyl 2-hydroxy-3,5,6-trifluorobenzoate
Diazotization: In a 100 mL beaker, add Methyl 2-amino-3,5,6-trifluorobenzoate (10 mmol) to a 10% aqueous solution of sulfuric acid (25 mL). Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
Nitrite Addition: Slowly add a solution of sodium nitrite (11 mmol in 5 mL of water) dropwise, keeping the internal temperature below 5 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete.
Hydrolysis: Gently heat the diazonium salt solution to 50-60 °C. Nitrogen gas evolution will be observed. Continue heating until gas evolution ceases (approx. 30-60 minutes).
Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
References
BenchChem (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem.
ResearchGate (2024). Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. ResearchGate. Available at: [Link]
PMC (n.d.). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. PMC. Available at: [Link]
ResearchGate (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]
Thieme (2019). Three-Component Synthesis of Quinazolinones. Synfacts. Available at: [Link]
ResearchGate (n.d.). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. ResearchGate. Available at: [Link]
Scirp.org (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Available at: [Link]
ACS Publications (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development. Available at: [Link]
Scribd (n.d.). P-Aminobenzoic Acid Diazotization. Scribd. Available at: [Link]
PubMed (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. Available at: [Link]
ChemRxiv (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Available at: [Link]
ResearchGate (n.d.). N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. ResearchGate. Available at: [Link]
Royal Society of Chemistry (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications. Available at: [Link]
Cardiff University (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. ORCA. Available at: [Link]
ResearchGate (2025). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. ResearchGate. Available at: [Link]
ResearchGate (2025). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. ResearchGate. Available at: [Link]
Chemistry LibreTexts (2023). Suzuki cross-coupling. Chemistry LibreTexts. Available at: [Link]
PMC (n.d.). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. PMC. Available at: [Link]
Royal Society of Chemistry (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
PubMed (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link]
PubMed (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
ResearchGate (n.d.). Synthesis of N-heterocycles from 2-aminobenzoates. ResearchGate. Available at: [Link]
Application Note: Methyl 2-amino-3,5,6-trifluorobenzoate as a Core Scaffold in the Synthesis of Next-Generation KRAS Inhibitors
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Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a cornerstone technique for modulating physicochemical and pharmacokinetic properties. Methyl 2-amino-3,5,6-trifluorobenzoate (CAS: 1339341-76-2) has recently emerged as a highly specialized, privileged anthranilate building block. It is primarily utilized in the synthesis of advanced heterocyclic scaffolds—most notably quinazoline derivatives—that act as potent, mutant-selective inhibitors of Kirsten rat sarcoma (KRAS) proteins, including the notoriously difficult-to-target KRAS G12D and G12C variants [1, 2].
This application note provides a comprehensive guide to the chemical rationale, synthetic workflows, and self-validating protocols for utilizing this critical intermediate in drug discovery programs.
Chemical Rationale: The Causality of the 3,5,6-Trifluoro Pattern
The selection of methyl 2-amino-3,5,6-trifluorobenzoate over non-fluorinated or mono-fluorinated analogs is not arbitrary. The specific 3,5,6-trifluoro substitution pattern serves a tri-fold mechanistic purpose in KRAS inhibitor design:
Conformational Locking (Steric Effect): The fluorine atom at the 6-position provides critical steric bulk. When cyclized into a quinazoline core, this fluorine restricts the rotation of subsequent functional groups attached at the C4 position, locking the molecule into the precise bioactive conformation required to bind the shallow Switch II pocket of KRAS [1].
Metabolic Shielding: Fluorination at the 3- and 5-positions effectively blocks the primary sites of cytochrome P450-mediated aromatic oxidation. This drastically extends the biological half-life and improves the oral bioavailability of the resulting therapeutic agent.
Electronic Modulation: The strong electron-withdrawing nature of the three fluorine atoms lowers the pKa of the resulting quinazoline nitrogens. This prevents excessive basicity, thereby enhancing passive membrane permeability and optimizing the Lipophilic Efficiency (LiPE) of the drug candidate.
KRAS G12D signaling pathway and allosteric inhibition via synthesized quinazoline derivatives.
Synthetic Workflows & Validated Protocols
The ortho-relationship between the amino group and the methyl ester makes methyl 2-amino-3,5,6-trifluorobenzoate an ideal substrate for divergent heterocyclic synthesis. Below are two field-proven protocols for generating advanced intermediates.
Divergent synthetic workflows utilizing methyl 2-amino-3,5,6-trifluorobenzoate as a core scaffold.
Protocol A: Synthesis of 5,6,8-Trifluoroquinazoline-2,4-diol [1]
This protocol details the cyclocondensation of the starting material into a quinazoline-2,4-diol (often existing in its tautomeric quinazolinedione form), which serves as the central pharmacophore for KRAS G12D inhibitors.
Rationale for Reagents: Urea is utilized as both the carbon/nitrogen source and the solvent (when melted). The high temperature drives the sequential nucleophilic acyl substitution and intramolecular cyclization, overcoming the reduced nucleophilicity of the highly fluorinated aniline nitrogen.
Step-by-Step Methodology:
Preparation: In a thoroughly dried 100 mL round-bottom flask, combine methyl 2-amino-3,5,6-trifluorobenzoate (1.0 eq, ~5.0 mmol) with an excess of urea (10.0 eq, 50.0 mmol).
Thermal Cyclization: Heat the solid mixture to 150–160 °C under a nitrogen atmosphere. The urea will melt, creating a homogenous flux. Maintain this temperature for 4 to 6 hours.
In-Process Control (IPC) & Self-Validation: Withdraw a micro-aliquot, dissolve in DMSO, and analyze via LCMS. The reaction is self-validating when the starting material peak (
m/z
206.1
[M+H]+
) completely disappears, replaced by the product mass (
m/z
217.1
[M+H]+
).
Quench & Workup: Cool the melt to 80 °C (do not allow it to solidify completely) and cautiously add 50 mL of hot water. The product will precipitate as a white/off-white solid.
Isolation: Filter the suspension while warm to remove unreacted urea. Wash the filter cake sequentially with water and cold ethanol, then dry under high vacuum to yield 5,6,8-trifluoroquinazoline-2,4-diol.
Protocol B: Sandmeyer Transformation to Methyl 2-bromo-3,5,6-trifluorobenzoate [2]
For library generation requiring diverse C2-substitutions, the amino group must be converted to a halide to enable subsequent Buchwald-Hartwig or Suzuki-Miyaura cross-coupling reactions.
Rationale for Reagents: Standard aqueous Sandmeyer conditions often fail due to the extreme hydrophobicity and poor solubility of the fluorinated ester. Therefore, non-aqueous conditions utilizing tert-butyl nitrite (t-BuONO) as the diazotizing agent and Copper(II) bromide (
CuBr2
) in acetonitrile are employed to ensure high conversion rates.
Step-by-Step Methodology:
Preparation: Suspend
CuBr2
(1.2 eq) in anhydrous acetonitrile (0.2 M) in a flask shielded from light. Heat to 60 °C.
Diazotization: Add t-BuONO (1.5 eq) dropwise to the warm suspension.
Addition: Dissolve methyl 2-amino-3,5,6-trifluorobenzoate (1.0 eq) in a minimal volume of anhydrous acetonitrile. Add this solution dropwise to the
CuBr2
/t-BuONO mixture over 30 minutes to control the evolution of nitrogen gas.
Self-Validation: Monitor by TLC (Hexanes:EtOAc 9:1). The starting material is highly UV-active and will convert to a less polar spot.
Workup: Once gas evolution ceases (approx. 2 hours), cool to room temperature and quench with 1M aqueous HCl. Extract with ethyl acetate, wash the organic layer with brine, dry over
Na2SO4
, and concentrate. Purify via flash chromatography to yield the brominated intermediate.
Quantitative Data & Analytical Signatures
To ensure rigorous quality control during library synthesis, the following analytical benchmarks must be met for the starting material and its immediate derivatives.
Compound
Molecular Weight
Exact Mass
Key
1H
NMR Shifts (
CDCl3
/
DMSO−d6
)
LCMS (
m/z
)
Application Role
Methyl 2-amino-3,5,6-trifluorobenzoate
205.13
205.03
δ
7.04 (m, 1H), 5.56 (s, 2H), 3.94 (s, 3H)
206.1
[M+H]+
Commercial Starting Material
5,6,8-Trifluoroquinazoline-2,4-diol
216.12
216.01
δ
11.4 (br s, 1H), 11.2 (br s, 1H), 7.5 (m, 1H)
217.1
[M+H]+
KRAS G12D Inhibitor Core
Methyl 2-bromo-3,5,6-trifluorobenzoate
269.02
267.93
δ
7.21 (m, 1H), 3.96 (s, 3H)
268.9
[M+H]+
Cross-Coupling Intermediate
Note: The
1H
NMR signals for the amino protons (
δ
5.56) in the starting material are characteristically sharp in
CDCl3
due to intramolecular hydrogen bonding with the adjacent ester carbonyl, a feature that also pre-organizes the molecule for cyclization [1].
References
Source: WIPO (PCT)
Source: WIPO (PCT)
Application
Application Note: Methyl 2-amino-3,5,6-trifluorobenzoate as a Key Synthetic Building Block in Targeted Oncology
AbstractMethyl 2-amino-3,5,6-trifluorobenzoate (CAS 1339341-76-2)[1] has emerged as a critical building block in the synthesis of next-generation small molecule therapeutics, particularly those targeting theKRAS G12D and...
Author: BenchChem Technical Support Team. Date: March 2026
AbstractMethyl 2-amino-3,5,6-trifluorobenzoate (CAS 1339341-76-2)[1] has emerged as a critical building block in the synthesis of next-generation small molecule therapeutics, particularly those targeting theKRAS G12D and G12C mutations[2]. This application note provides a comprehensive guide to the physicochemical rationale, synthetic utility, and validated protocols for deploying this highly fluorinated anthranilic acid derivative in drug discovery workflows.
Mechanistic Rationale in Drug Design
The incorporation of the 3,5,6-trifluoro substitution pattern onto an aromatic core is not merely a structural novelty; it is a calculated design choice driven by specific pharmacokinetic and pharmacodynamic requirements in oncology[1].
Stereoelectronic Conformational Locking: Fluorine atoms provide significant steric bulk (van der Waals radius ~1.47 Å) while being highly electronegative. In the context of KRAS inhibitors, this locks the conformation of attached biaryl or heterocyclic systems, heavily favoring the bioactive conformation required to selectively occupy the shallow Switch-II pocket of the1[1].
Metabolic Shielding: The dense fluorination blocks primary sites of cytochrome P450-mediated aromatic oxidation, significantly extending the biological half-life of the resulting drug candidate.
pKa Modulation: The strong electron-withdrawing effect of the three fluorine atoms drastically lowers the pKa of adjacent hydrogen bond donors (e.g., the NH in a cyclized quinazoline), optimizing hydrogen-bonding strength with the target protein backbone[1].
Fig 1. KRAS G12D signaling pathway and allosteric intervention by trifluoroquinazoline inhibitors.
Divergent Synthetic Applications
The utility of Methyl 2-amino-3,5,6-trifluorobenzoate stems from its ortho-amino ester functionality, which serves as a versatile linchpin for two primary synthetic pathways utilized in modern medicinal chemistry:
Pathway A: Direct condensation to form a 5,6,8-trifluoroquinazoline core.
Pathway B: Diazotization and halogenation (Sandmeyer reaction) to yield a highly functionalized cross-coupling precursor.
Application 1: Synthesis of 5,6,8-Trifluoroquinazoline Cores
Causality & Experimental Design: The strongly electron-deficient nature of the trifluoroaniline ring severely reduces the nucleophilicity of the amino group. Consequently, standard mild cyclization conditions (e.g., room temperature condensation with formamide) often fail or stall. To overcome this high activation energy barrier, a high-temperature solvent-free melt with urea is employed. This thermal forcing drives the initial nucleophilic attack of the deactivated amine onto the electrophilic carbonyl carbon of urea, followed by rapid intramolecular cyclization onto the adjacent methyl ester to form the 1[1].
Self-Validating Protocol: Synthesis of 5,6,8-trifluoroquinazoline-2,4-diol[2]
Reagent Charging: In a heavy-walled borosilicate glass reaction vessel, thoroughly mix Methyl 2-amino-3,5,6-trifluorobenzoate (1.0 eq) with finely powdered urea (10.0 eq). Rationale: A large excess of urea acts as both the reactant and the flux/solvent for the high-temperature melt.
Thermal Activation: Heat the mixture to 150–160 °C under a nitrogen atmosphere. The solid mixture will transition into a homogenous melt.
In-Process Control (IPC): After 4 hours, sample the melt (carefully extract a micro-aliquot and dissolve in DMSO). Analyze via LC-MS. The reaction is self-validating and deemed complete when the intermediate acyclic urea adduct (m/z 249 [M+H]+) is entirely consumed, and the cyclized product (m/z 217 [M+H]+) constitutes >95% of the total ion chromatogram.
Workup & Isolation: Cool the melt to 80 °C and carefully add water to dissolve the excess unreacted urea. Stir vigorously for 30 minutes. The highly crystalline 5,6,8-trifluoroquinazoline-2,4-diol will precipitate from the aqueous matrix.
Purification: Filter the suspension, wash the filter cake with cold water followed by minimal cold ethanol, and dry under vacuum at 50 °C to a constant weight.
Application 2: Sandmeyer Bromination for SAR Diversification
Causality & Experimental Design: To explore Structure-Activity Relationships (SAR), medicinal chemists often require late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Direct electrophilic bromination of the trifluoro-aromatic ring is electronically prohibited due to extreme deactivation. Therefore, the Sandmeyer reaction is utilized to convert the existing amino group into a bromide. The use of acetonitrile as a co-solvent stabilizes the highly reactive intermediate diazonium salt, while careful temperature control prevents premature nitrogen evolution and phenol by-product formation[2].
Self-Validating Protocol: Synthesis of Methyl 2-bromo-3,5,6-trifluorobenzoate[3]
Diazonium Formation: To a multi-neck round-bottom flask, add Methyl 2-amino-3,5,6-trifluorobenzoate (1.0 eq) and dissolve in a mixture of Acetonitrile and 48% aqueous HBr (1:1 v/v). Rationale: HBr provides both the strongly acidic medium necessary for diazotization and the requisite bromide source.
Catalyst Addition: Add Copper(I) bromide (CuBr, 1.2 eq) and cool the mixture to 0–5 °C using an ice-water bath.
Nitrite Addition: Slowly add a pre-chilled aqueous solution of Sodium Nitrite (NaNO2, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C to prevent diazonium decomposition.
Thermal Decomposition: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours. Controlled nitrogen gas evolution will be observed as the bromide displaces the diazonium group.
In-Process Control (IPC): Analyze an organic aliquot via LC-MS or TLC (Hexanes/EtOAc 4:1). The protocol is validated when the starting aniline (m/z 206 [M+H]+) is ≤ 1% relative to the product peak.
Workup: Quench the reaction with saturated aqueous NaHCO3 until pH 7 is reached. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the 2[2].
Quantitative Data Summary
To assist in scale-up and process chemistry planning, the following table summarizes the expected quantitative parameters for the described workflows based on validated patent literature[1][2].
Parameter
Pathway A: Quinazoline Cyclization
Pathway B: Sandmeyer Bromination
Target Intermediate
5,6,8-Trifluoroquinazoline-2,4-diol
Methyl 2-bromo-3,5,6-trifluorobenzoate
Primary Reagents
Urea (Excess)
NaNO2, CuBr, aq. HBr
Optimal Temperature
150 °C – 160 °C (Melt)
0 °C to Room Temperature
Reaction Time
4 – 6 Hours
2 – 3 Hours
Expected Yield
85% – 92%
75% – 82%
Typical Purity (LC-MS)
>95% (Post-trituration)
>90% (Crude, requires silica plug)
Scalability
High (Demonstrated at multi-gram scale)
High (Demonstrated at 50 L scale)
References
Product Index - AA Blocks: methyl 2-amino-3,5,6-trifluorobenzo
WO2023244713A1 - Quinazoline derivatives, compositions and methods thereof - Google P
WO2025230961A1 - Small molecule inhibitors of kras proteins - Google P
Application Note: Acylation and Sulfonylation Workflows for Methyl 2-amino-3,5,6-trifluorobenzoate
Executive Summary Methyl 2-amino-3,5,6-trifluorobenzoate (CAS: 1339341-76-2) is a highly specialized fluorinated anthranilate derivative that serves as a cornerstone intermediate in modern medicinal chemistry. It is prom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-amino-3,5,6-trifluorobenzoate (CAS: 1339341-76-2) is a highly specialized fluorinated anthranilate derivative that serves as a cornerstone intermediate in modern medicinal chemistry. It is prominently utilized in the synthesis of next-generation KRAS G12D inhibitors[1], broad-spectrum KRAS modulators[2], and advanced photo-crosslinking agents for protein-protein interaction studies[3].
As a Senior Application Scientist, I have designed this protocol guide to address the unique chemical dynamics of this molecule. The dense fluorination pattern imparts significant electronic and steric constraints on the ortho-amino group. This guide details field-proven, self-validating methodologies for the acylation and sulfonylation of this scaffold, ensuring high-fidelity derivatization for drug development professionals.
Chemical Profile & Reactivity Dynamics
The reactivity of Methyl 2-amino-3,5,6-trifluorobenzoate is fundamentally governed by the inductive deactivation caused by the three highly electronegative fluorine atoms on the aromatic ring.
Causality of Reduced Nucleophilicity : The strong electron-withdrawing nature of the 3,5,6-trifluoro motif pulls electron density away from the aromatic system, significantly reducing the nucleophilicity of the
C2
-amino group.
Experimental Choice Impact : Standard acyl chlorides or sulfonyl chlorides often yield poor conversions under ambient conditions. Therefore, highly reactive electrophiles (e.g., trichloroacetyl isocyanate) or nucleophilic catalysts (e.g., DMAP, Pyridine) coupled with elevated temperatures are required to drive these reactions to completion[1][4].
Acylation Protocol: Synthesis of Quinazoline Precursors
Acylation of Methyl 2-amino-3,5,6-trifluorobenzoate is typically the first step in constructing quinazoline-based oncology scaffolds[1]. By utilizing an isocyanate, we bypass the poor nucleophilicity of the amine, forming an unstable urea intermediate that is subsequently cyclized.
Mechanistic Insights
We select 2,2,2-trichloroacetyl isocyanate over standard acetyl chloride because the extreme electrophilicity of the isocyanate carbon overcomes the deactivated nature of the trifluoro-aniline. The subsequent addition of methanolic ammonia serves a dual purpose: it cleaves the trichloroacetyl protecting group and provides the nitrogen source necessary for the intramolecular cyclization to form the 5,6,8-trifluoroquinazoline-2,4-diol core[1].
Step-by-Step Methodology
System Validation Marker : The starting material exhibits a characteristic mass of
m/z
206.1
[M+H]+
[2]. The protocol is self-validating; the disappearance of this mass and the appearance of a polar baseline spot on TLC confirms the urea formation.
Preparation : Charge a dry, nitrogen-purged round-bottom flask with Methyl 2-amino-3,5,6-trifluorobenzoate (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.4 M solution.
Acylation : Dropwise add 2,2,2-trichloroacetyl isocyanate (1.5 eq) at room temperature (RT).
In-Process Control (IPC) : Stir for 10 minutes. Analyze via LCMS. The reaction is complete when the
m/z
206.1 peak is entirely consumed[1]. Concentrate the mixture under reduced pressure to yield the crude urea intermediate.
Cyclization : Re-dissolve the crude intermediate in Methanol (MeOH). Add
NH3
in MeOH (7 M, 2.6 eq).
Maturation : Stir at RT for 1 hour. A white precipitate will begin to crash out of the solution, serving as a visual validation of cyclization.
Isolation : Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to afford 5,6,8-trifluoroquinazoline-2,4-diol as a white solid (Expected LCMS:
m/z
217.1
[M+H]+
)[1].
Fig 1. Acylation and subsequent cyclization pathway to form trifluoroquinazoline scaffolds.
Sulfonylation of anthranilate derivatives is a well-documented pathway for generating matrix metalloproteinase (MMP) inhibitors and stable sultam scaffolds[4][5].
Mechanistic Insights
Reacting the deactivated trifluoro-amine with sulfonyl chlorides requires a robust base that also acts as a nucleophilic catalyst. Pyridine is chosen over Triethylamine (TEA) because it forms a highly reactive sulfonylpyridinium intermediate, effectively shuttling the sulfonyl group to the hindered amine[4].
Step-by-Step Methodology
System Validation Marker : Sulfonylation significantly alters the polarity of the molecule. The product will be highly UV-active and shift to a higher
Rf
on normal-phase TLC compared to the starting material due to the masking of the primary amine.
Preparation : Dissolve Methyl 2-amino-3,5,6-trifluorobenzoate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).
Catalyst/Base Addition : Add anhydrous Pyridine (3.0 eq) and a catalytic amount of DMAP (0.1 eq). Cool the system to 0 °C using an ice bath.
Electrophile Addition : Slowly add the desired sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, 1.2 eq) portion-wise to control the exotherm.
Heating & IPC : Remove the ice bath and heat the reaction to 40 °C (reflux) for 12 hours. Monitor via LCMS for the appearance of the sulfonamide mass (e.g.,
m/z
360.0 for the tosyl derivative).
Workup (Self-Validating) : Quench with 1N HCl to protonate and remove excess pyridine into the aqueous layer. The organic layer will contain the pure sulfonamide. Wash with brine, dry over
Na2SO4
, and concentrate.
Downstream Application : The resulting sulfonamide can be alkylated at the nitrogen and subjected to a Dieckmann condensation to yield a cyclic sultam core[5].
Fig 2. Sulfonylation workflow for generating stable sultams and MMP inhibitor derivatives.
Quantitative Data Summary
The following table summarizes the key reaction parameters, expected yields, and analytical markers for the derivatization workflows discussed above, providing a quick-reference benchmark for process optimization.
Reaction Phase
Electrophile / Reagent
Solvent System
Temp / Time
Expected Yield
Key Analytical Marker (LCMS)
Starting Material
N/A
N/A
N/A
N/A
m/z
206.1
[M+H]+
Acylation (Urea)
2,2,2-Trichloroacetyl isocyanate
THF
RT / 10 min
Quantitative (Crude)
Complete loss of
m/z
206.1
Cyclization
NH3
(7M in MeOH)
MeOH
RT / 1 h
>85% (Over 2 steps)
m/z
217.1
[M+H]+
Sulfonylation
p-Toluenesulfonyl chloride
Pyridine / DCM
40 °C / 12 h
75 - 80%
m/z
360.0
[M+H]+
References
Title: WO2025230961A1 - Small molecule inhibitors of kras proteins - Google Patents | Source: Google Patents | URL
Title: WO2023244713A1 - Quinazoline derivatives, compositions and methods thereof - Google Patents | Source: Google Patents | URL
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals
Focus Area: Scaffold functionalization, Ryanodine Receptor (RyR) modulators, and Quinazolinone-based crop protection agents.
Executive Summary
The discovery of next-generation agrochemicals relies heavily on the strategic incorporation of fluorine to modulate pharmacokinetics, enhance metabolic stability, and improve target-site binding affinity. Methyl 2-amino-3,5,6-trifluorobenzoate (CAS: 1339341-76-2) has emerged as a privileged, highly reactive building block in the synthesis of advanced crop protection agents[1]. By offering a unique 3,5,6-trifluoro substitution pattern on an anthranilic acid backbone, this intermediate enables the development of ultra-high activity insecticides (specifically anthranilic diamides) and novel fungicidal/herbicidal quinazolinones.
This application note details the mechanistic rationale behind utilizing this specific fluorinated scaffold and provides self-validating, causality-driven protocols for its integration into agrochemical discovery workflows.
Mechanistic Rationale: The Power of 3,5,6-Trifluorination
The transition from unfluorinated or mono-fluorinated anthranilic acids to a 3,5,6-trifluorinated system is not merely an incremental structural change; it fundamentally alters the electronic and steric landscape of the molecule[2].
Electronic Deactivation & pKa Modulation: The strong electron-withdrawing inductive effect of three fluorine atoms drastically lowers the pKa of the aniline amino group. In the context of Ryanodine Receptor (RyR) modulators, this reduced basicity alters the hydrogen-bond donor capacity of the resulting amide, optimizing it for the hydrophobic binding pockets of lepidopteran RyRs.
Metabolic Shielding: Cytochrome P450 enzymes in resistant pest species typically initiate detoxification via aromatic hydroxylation. The fluorine atom at the C6-position provides a critical steric and electronic shield, blocking metabolic degradation and extending the active half-life of the compound.
Orthogonal Reactivity: The methyl ester serves as a robust protecting group that is stable under highly acidic conditions but can be selectively saponified using small, hard nucleophiles (like Lithium hydroxide), allowing for orthogonal synthetic workflows[1].
Quantitative Impact Analysis
The table below summarizes the physicochemical shifts induced by substituting a standard anthranilic scaffold with the 3,5,6-trifluoroanthranilic motif, explaining the causality behind its superior biological efficacy.
Property
Standard Anthranilic Scaffold
3,5,6-Trifluoroanthranilic Scaffold
Mechanistic Consequence in Agrochemicals
CLogP (Lipophilicity)
1.2 - 1.5
2.8 - 3.2
Enhanced cuticular penetration in targeted insect pests.
Aniline pKa
~4.6
~1.2
Reduced basicity; optimizes H-bond donor strength at the RyR site.
Metabolic Stability (t1/2)
~45 mins
>120 mins
Steric shielding by C6-fluorine blocks P450-mediated hydroxylation.
Carbonyl Electrophilicity
Moderate
High
Accelerates nucleophilic ring-opening during diamide synthesis.
Workflow 1: Synthesis of Fluorinated Anthranilic Diamides (RyR Modulators)
Anthranilic diamides (e.g., chlorantraniliprole analogs) are blockbuster insecticides. Incorporating the 3,5,6-trifluoro motif has been shown to yield compounds with ultra-high insecticidal activity, particularly against resistant strains of Mythimna separata and Plutella xylostella, as detailed in the[2].
Workflow for synthesizing RyR-active fluorinated anthranilic diamides.
Causality-Driven Protocol
Step 1: Sterically-Driven Ester Hydrolysis
Procedure: Dissolve Methyl 2-amino-3,5,6-trifluorobenzoate (1.0 eq) in a 3:1 mixture of THF/H2O. Add LiOH·H2O (3.0 eq) and stir at 40°C for 4 hours.
Causality: The bulky fluorine at the 6-position sterically hinders the ester carbonyl. Standard NaOH/KOH saponification is sluggish. Lithium hydroxide is explicitly chosen because the small Li⁺ ion tightly coordinates with the carbonyl oxygen, increasing its electrophilicity and overcoming the steric barrier.
Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the high-Rf ester spot disappears. Acidify the aqueous layer with 1M HCl to pH 3; the immediate formation of a dense white precipitate (the free acid) visually validates successful conversion.
Step 2: Benzoxazinone Ring Formation via Mixed Anhydride
Procedure: To a solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.1 eq) in Acetonitrile, add Pyridine (3.0 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq) at 0°C. Stir for 30 mins, then add the 3,5,6-trifluoroanthranilic acid (1.0 eq). Allow to warm to room temperature and stir for 2 hours.
Causality: The 2-amino group is severely deactivated by the electron-withdrawing inductive effect of the three fluorines. Standard peptide coupling agents (e.g., EDC/HOBt) will fail to initiate amide bond formation. MsCl is used to generate a highly reactive pyrazole mixed anhydride. Pyridine acts as both a base and a nucleophilic catalyst, driving the initial acylation and subsequent intramolecular cyclization into the benzoxazinone ring.
Self-Validation: The reaction mixture will transition from a clear solution to a thick, bright yellow suspension. Filtration and washing with cold acetonitrile yield the pure intermediate, validating the cyclization.
Step 3: Nucleophilic Ring Opening
Procedure: Resuspend the benzoxazinone intermediate in THF. Add Methylamine (33% solution in absolute ethanol, 5.0 eq) dropwise. Stir at room temperature for 1 hour.
Causality: The benzoxazinone ring is highly strained. The presence of three fluorine atoms further withdraws electron density from the benzoxazinone carbonyl, making it exceptionally electrophilic. Methylamine selectively attacks this carbonyl, opening the ring to form the final anthranilic diamide without requiring heat.
Self-Validation: The bright yellow suspension will rapidly dissolve into a clear, pale solution upon ring opening. Evaporation of the solvent and recrystallization from ethanol yields the final product as crystalline needles.
Workflow 2: Synthesis of Trifluorinated Quinazolinone Scaffolds
Quinazolinones are privileged structural motifs in agrochemistry, often utilized as broad-spectrum fungicides and photosystem II (PSII) inhibiting herbicides. The synthesis of these derivatives requires overcoming the poor nucleophilicity of the trifluorinated aniline[1].
Synthetic pathway for trifluorinated quinazolinone agrochemical scaffolds.
Causality-Driven Protocol
Step 1: High-Temperature Condensation
Procedure: Combine Methyl 2-amino-3,5,6-trifluorobenzoate (1.0 eq) and Formamidine acetate (4.0 eq) in anhydrous DMF. Heat the mixture to 120°C under a nitrogen atmosphere for 12 hours.
Causality: The deactivated nature of the trifluorinated amine and the steric hindrance around the methyl ester require harsh conditions for condensation. Formamidine acetate is selected as it acts dually as the carbon source (for the C2 position of the quinazolinone) and the ammonia source, undergoing a cascade imination and cyclization driven by the high thermal energy.
Self-Validation: Upon cooling the reaction mixture and pouring it into ice water, the 5,6,8-trifluoroquinazolin-4(3H)-one scaffold will precipitate as an off-white solid. If the product oils out, it indicates incomplete cyclization, requiring extended heating.
Step 2: Selective N-Alkylation
Procedure: Dissolve the quinazolinone scaffold in Acetonitrile. Add K₂CO₃ (2.0 eq) and the desired alkyl halide (e.g., an active herbicidal side-chain, 1.1 eq). Reflux for 6 hours.
Causality: The trifluoro substitution increases the acidity of the N3-proton on the quinazolinone ring. Mild bases like K₂CO₃ are sufficient to deprotonate N3, directing selective N-alkylation over O-alkylation, which is critical for maintaining herbicidal efficacy.
Self-Validation: LC-MS analysis of the crude mixture will show a single major peak corresponding to the N-alkylated mass, confirming the regioselectivity of the reaction.
References
Quinazoline derivatives, compositions and methods thereof (WO2023244713A1)
3D-QSAR Directed Discovery of Novel Halogenated Phenyl 3-Trifluoroethoxypyrazole Containing Ultrahigh Active Insecticidal Anthranilic Diamides
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL:[Link]
Design, synthesis and insecticidal activity of novel anthranilic diamides with benzyl sulfide scaffold
Source: Chinese Chemical Letters
URL:[Link]
Application Note: Precision N-Methylation of Fluorinated Aminobenzoates
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistic rationale and field-proven protocols for the selective mono-N-methylation of highly deactivated fl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a mechanistic rationale and field-proven protocols for the selective mono-N-methylation of highly deactivated fluorinated aminobenzoates, avoiding common pitfalls such as overmethylation and ester hydrolysis.
Introduction & Strategic Rationale
Fluorinated aminobenzoates are highly prized building blocks in medicinal chemistry. The strategic placement of fluorine atoms modulates lipophilicity and metabolic stability, while the benzoate ester provides a versatile handle for downstream coupling. However, the N-methylation of these substrates presents a formidable synthetic challenge.
The dual electron-withdrawing effects of the fluorine atom(s) and the ester group drastically reduce the nucleophilicity of the aniline nitrogen. Conventional
SN2
alkylation using methyl iodide (MeI) and base often requires forcing conditions, which invariably leads to overmethylation (yielding N,N-dimethylated byproducts)[1].
Furthermore, modern "borrowing hydrogen" methodologies—which utilize methanol as a sustainable C1 source alongside ruthenium or iridium catalysts—typically require basic conditions (e.g.,
Cs2CO3
) at elevated temperatures. For fluorinated aminobenzoates, these basic conditions are highly detrimental, frequently triggering competitive methanolysis (transesterification/hydrolysis) of the ester or even nucleophilic aromatic substitution (
SNAr
) defluorination[2].
To circumvent these liabilities, this Application Note details two highly selective, self-validating protocols:
The TTT System (Acidic Reductive Amination): A direct, one-pot method leveraging acidic conditions to preserve ester integrity[3].
The Nosyl-Activation Strategy: A multi-step but absolutely mono-selective approach for highly deactivated substrates[4].
Quantitative Comparison of Methylation Strategies
Methylation Strategy
Reagents / Catalyst
Mono-N-Selectivity
Ester Tolerance
Fluorine Tolerance
Typical Yield
Direct Alkylation
MeI,
K2CO3
, DMF
Low (Prone to di-methylation)
Moderate
High
40 - 60%
Borrowing Hydrogen
Ru/Ir complexes, MeOH, Base
Moderate to High
Low (Basic hydrolysis risk)
Low (Defluorination risk)
50 - 75%
TTT Reductive Amination
1,3,5-Trioxane,
Et3SiH
, TFA
High
High (Acidic conditions)
High
80 - 95%
Nosyl-Directed Activation
NsCl, then MeI, then Thiol/DBU
Absolute (100%)
High
High
85 - 90% (Overall)
Protocol A: The TTT Acidic Reductive Amination System
The TTT (1,3,5-Trioxane–Triethylsilane–Trifluoroacetic Acid) system is a powerful reductive amination protocol specifically tailored for electron-deficient aromatic amines[3].
Causality of Experimental Choices:
Trifluoroacetic Acid (TFA): Serves a dual purpose. It depolymerizes 1,3,5-trioxane into monomeric formaldehyde and protonates the amine, facilitating the formation of the highly electrophilic iminium ion. Crucially, the acidic environment completely suppresses the basic hydrolysis of the benzoate ester.
Triethylsilane (
Et3SiH
): Acts as a bulky, mild hydride donor. It selectively reduces the transient iminium ion without reducing the benzoate ester or displacing the aromatic fluorine.
Mechanistic pathway of the TTT acidic reductive N-methylation system.
Step-by-Step Methodology
Scale: 1.0 mmol of substrate.
Assembly: In a flame-dried round-bottom flask under an
N2
atmosphere, dissolve the fluorinated aminobenzoate (1.0 mmol) and 1,3,5-trioxane (270 mg, 3.0 mmol) in anhydrous
CH2Cl2
(1.5 mL).
Acidification: Cool the mixture to 0 °C. Add Trifluoroacetic acid (TFA, 0.75 mL) dropwise over 5 minutes.
Reduction: Immediately following TFA addition, add Triethylsilane (
Et3SiH
, 1.45 mL, 10.0 mmol) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 24–48 hours.
Quench & Workup: Carefully quench the reaction by the slow addition of aqueous 2N NaOH (20 mL) until the pH reaches ~8. Extract the aqueous layer with
CH2Cl2
(3 × 20 mL). Dry the combined organic layers over anhydrous
MgSO4
, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (typically Hexanes:EtOAc).
Self-Validating System Checkpoints
Visual Cue: Upon addition of TFA, the solution may slightly darken or evolve mild heat, indicating iminium ion formation.
TLC Monitoring: The starting primary amine will typically have a lower
Rf
value due to strong hydrogen bonding. The N-methylated product will migrate higher (e.g.,
Rf
shifts from 0.3 to 0.5 in 5:1 Hexanes:EtOAc)[3].
LC-MS Confirmation: Look for a mass shift of +14 Da. The absence of a +28 Da peak confirms mono-selectivity.
For highly deactivated substrates where direct reductive amination is sluggish or yields trace di-methylated byproducts, the Nosyl (4-nitrobenzenesulfonyl) protection strategy guarantees absolute mono-N-methylation[4].
Causality of Experimental Choices:
Activation: The Nosyl group converts the weakly nucleophilic amine into a highly acidic sulfonamide (
pKa≈4−5
). This allows for facile deprotonation by mild bases (
K2CO3
).
Steric Shielding: Once the sulfonamide anion reacts with MeI, the massive steric bulk of the Nosyl group physically prevents a second methylation event.
Mild Deprotection: The electron-deficient nature of the nosyl ring allows for mild cleavage via a Meisenheimer complex using thiols, releasing the mono-methylated amine without requiring harsh hydrolysis that would threaten the benzoate ester[4].
Workflow for the Nosyl-directed absolute mono-N-methylation strategy.
Step-by-Step Methodology
Scale: 1.0 mmol of substrate.
Nosylation: Dissolve the fluorinated aminobenzoate (1.0 mmol) in anhydrous
CH2Cl2
(5 mL). Add pyridine (2.0 mmol) and 4-nitrobenzenesulfonyl chloride (NsCl, 1.1 mmol). Stir at room temperature for 4 hours. Wash with 1N HCl, dry, and concentrate.
Methylation: Dissolve the crude sulfonamide in anhydrous DMF (3 mL). Add
K2CO3
(2.0 mmol) and Methyl Iodide (MeI, 1.5 mmol). Stir at room temperature for 12 hours. Quench with water and extract with EtOAc.
Deprotection: Dissolve the methylated intermediate in DMF (3 mL). Add mercaptoacetic acid (2.0 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 4.0 mmol). Stir at room temperature for 2 hours.
Isolation: Dilute the mixture with water (20 mL) and extract with EtOAc (3 × 15 mL). Wash the organic layer extensively with brine to remove DMF, dry over
MgSO4
, and purify via silica gel chromatography.
Self-Validating System Checkpoints
NMR Validation (Step 1): Nosylation completion is confirmed by a significant downfield shift of the NH proton in
1
H NMR (
>10
ppm) due to the highly electron-withdrawing Ns group.
IR/NMR Validation (Step 2): Successful methylation is confirmed by the disappearance of the N-H stretch in IR spectroscopy and the appearance of a sharp N-
CH3
singlet (~3.2 ppm) in
1
H NMR.
Visual Cue (Step 3): Deprotection is visually indicated by the formation of a bright yellow/orange color in the DMF solution (the Meisenheimer complex intermediate), which disappears upon aqueous workup.
Application of fluorinated benzoates in material science and polymer development
Application Note: Fluorinated Benzoates in Advanced Material Science and Polymer Engineering Executive Summary & Mechanistic Grounding Fluorinated benzoates represent a highly versatile class of building blocks in modern...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Fluorinated Benzoates in Advanced Material Science and Polymer Engineering
Executive Summary & Mechanistic Grounding
Fluorinated benzoates represent a highly versatile class of building blocks in modern polymer chemistry and materials science. The incorporation of fluorine atoms into the benzoate aromatic ring fundamentally alters the molecule's electronic and steric landscape. The high electronegativity of fluorine draws electron density away from the aromatic core, making the ring highly susceptible to nucleophilic aromatic substitution (SNAr)[1]. Furthermore, the strong C–F bond (approx. 485 kJ/mol) imparts exceptional thermal and chemical stability[2].
Beyond reactivity, fluorination alters the molecular dipole moment, driving unique self-assembly behaviors in ferroelectric liquid crystals[3] and enhancing solubility in supercritical fluids through helical-like crystal packing[4]. This guide provides validated, step-by-step protocols for utilizing fluorinated benzoates in two primary domains: the chemical synthesis of photoactive polymer crosslinkers, and the biocatalytic generation of fluorinated biopolymer precursors.
Protocol 1: Chemical Synthesis of PFPA-NHS Linkers for Polymer Grafting
Context & Causality:
Methyl pentafluorobenzoate is a premier precursor for synthesizing perfluorophenyl azide (PFPA) linkers conjugated with N-hydroxysuccinimide (NHS)[1]. The five fluorine atoms highly activate the para-position for SNAr. Once synthesized, the PFPA-NHS linker acts as a universal tie-layer for graft polymers: the NHS ester reacts with primary amines, while the azide, upon UV or thermal activation, forms a highly reactive singlet nitrene that inserts into unfunctionalized C-H or N-H bonds in adjacent polymers (e.g., polyaniline grafted to graphene)[1].
Self-Validating Workflow:
Step 1: Nucleophilic Aromatic Substitution
Dissolve methyl pentafluorobenzoate (1 eq) in a polar aprotic solvent (e.g., acetone or DMF).
Add sodium azide (NaN₃, 1.1 eq) dropwise at room temperature.
Causality: The reaction occurs regioselectively at the para-position due to the combined inductive electron-withdrawing effects of the ester and the ortho/meta fluorines.
Validation Checkpoint: Monitor via FTIR. The reaction is complete when a sharp, intense azide stretching band appears at ~2120 cm⁻¹.
Step 2: Ester Hydrolysis
Treat the resulting methyl 4-azidotetrafluorobenzoate with 10% aqueous NaOH, refluxing gently for 2 hours.
Acidify the mixture with 1M HCl to precipitate 4-azidotetrafluorobenzoic acid.
Validation Checkpoint: ¹H NMR must show the complete disappearance of the methoxy protons at ~3.9 ppm.
Step 3: EDC-Catalyzed NHS Esterification
Dissolve the intermediate acid in anhydrous dichloromethane (DCM).
Add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
Causality: EDC activates the carboxyl group, forming an O-acylisourea intermediate. NHS attacks this intermediate, expelling a soluble urea byproduct and forming the stable PFPA-NHS ester.
Validation Checkpoint: FTIR will show a shift in the carbonyl stretch and the appearance of characteristic succinimide C=O bands at 1740 and 1780 cm⁻¹.
Chemical synthesis workflow of PFPA-NHS crosslinkers from methyl pentafluorobenzoate.
Protocol 2: Biocatalytic Production of Fluorinated Monomers
Context & Causality:
Traditional chemical synthesis of 2-fluoro-cis,cis-muconate (2-FMA)—a highly valuable precursor for novel fluorinated polymers—is virtually impossible due to complex stereochemical requirements[5]. However, engineered Pseudomonas putida can convert 3-fluorobenzoate into 2-FMA by leveraging the native promiscuity of the ortho-cleavage pathway enzymes (BenABC, BenD, and CatA)[5].
Self-Validating Workflow:
Step 1: Strain Cultivation and Induction
Inoculate engineered P. putida (harboring optimized ben and cat clusters) into M9 minimal medium.
Supply 3-fluorobenzoate (10 mM) as the primary substrate.
Causality: The BenABC dioxygenase complex attacks the aromatic ring. The presence of fluorine at the meta-position directs the enzymatic dihydroxylation, which is subsequently dehydrogenated by BenD to form fluorocatechol, and cleaved by CatA to yield 2-FMA[5].
Step 2: Biotransformation Monitoring
Sample the culture supernatant every 4 hours.
Validation Checkpoint: Analyze via HPLC-UV (260 nm). The successful flux of the pathway is validated by the stoichiometric decrease of the 3-fluorobenzoate peak and the emergence of the 2-FMA peak.
Step 3: Monomer Recovery
Centrifuge the culture to remove biomass.
Acidify the supernatant to pH 2.0 to protonate the muconate, followed by ethyl acetate extraction and crystallization.
Biocatalytic cascade converting 3-fluorobenzoate to 2-fluoro-cis,cis-muconate in P. putida.
Structural Modifiers: Liquid Crystals and Supercritical Fluids
Beyond acting as reactive precursors, fluorinated benzoates physically dictate advanced material properties:
Ferroelectric Liquid Crystals: In C3-DIO analogues, the incorporation of fluorinated benzoate units induces ferroelectric smectic A (SmAF) phases. The dipole moment is the critical causative factor; vector-added dipole moments exceeding 8.5 D across the molecular structure are required to trigger the ferroelectric nematic phase[3].
Supercritical CO₂ Solubility: Semi-fluorinated octyl ester benzoate dimers exhibit unique phase equilibria in supercritical CO₂. Fluorination induces a helical-like crystal packing, which increases free volume. These mixtures exhibit P-x maxima ranging from 60 to 175 bar, significantly enhancing solubility compared to non-fluorinated analogs[4].
Quantitative Data Summary
Material / Precursor
Application Domain
Key Quantitative Metric
Analytical / Validation Method
Methyl pentafluorobenzoate
Covalent Nanocomposites
>97% purity requirement for graft linkers
FTIR (Azide peak ~2120 cm⁻¹)
3-Fluorobenzoate
Biopolymer Synthesis
Yields 2-fluoro-cis,cis-muconate
HPLC-UV (Absorbance at 260 nm)
Semi-fluorinated benzoates
Supercritical Fluids
P-x maxima: 60–175 bar in scCO₂
Phase equilibrium modeling
C3-DIO benzoate analogues
Liquid Crystals
Dipole moment > 8.5 D
Dielectric spectroscopy
References
Ossila. "Methyl pentafluorobenzoate | CAS 36629-42-2 - Ossila".1
National Institutes of Health (PMC). "Combinatorial pathway balancing provides biosynthetic access to 2-fluoro-cis,cis-muconate in engineered Pseudomonas putida". 5
RSC Publishing. "Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase". 3
ResearchGate. "Impact of configuration and fluorination on the solubility of octyl ester benzoate dimers in CO2". 4
Application Note: Methyl 2-amino-3,5,6-trifluorobenzoate as a Key Intermediate in KRAS Inhibitor Synthesis
Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Chemical Rationale The historically "undr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Chemical Rationale
The historically "undruggable" nature of the Kirsten rat sarcoma viral oncogene homolog (KRAS) has been successfully challenged in recent years. Mutations in KRAS, particularly the G12D and G12C variants, are implicated in nearly 30% of all human cancers, including pancreatic ductal adenocarcinomas, colorectal carcinomas, and non-small cell lung carcinomas[1].
Recent breakthroughs in targeted oncology rely heavily on highly functionalized, electron-deficient heterocyclic cores to access the shallow Switch-II binding pocket of mutant KRAS proteins. Methyl 2-amino-3,5,6-trifluorobenzoate (CAS: 1339341-76-2) has emerged as a critical pharmaceutical intermediate in this domain[2].
The Role of the Trifluoro-Substitution Pattern
The strategic placement of three fluorine atoms on the anthranilic acid scaffold serves multiple mechanistic purposes in drug design:
Electronic Modulation: The strong electron-withdrawing nature of the fluorine atoms drastically lowers the pKa of the resulting quinazoline core. This enhances the electrophilicity of the C2 and C4 positions, facilitating highly regioselective Nucleophilic Aromatic Substitution (SNAr) reactions during late-stage functionalization[3].
Conformational Locking: In the final Active Pharmaceutical Ingredient (API), the C8-fluorine (derived from the C3 position of the intermediate) provides steric bulk that restricts the rotation of adjacent functional groups, locking the drug into a bioactive conformation optimal for KRAS binding[4].
Metabolic Stability: The dense fluorination blocks primary sites of cytochrome P450-mediated oxidative metabolism, significantly improving the pharmacokinetic half-life of the resulting therapeutic[5].
Pathway Context: Intervening in KRAS Signaling
To understand the value of this intermediate, it is essential to visualize the biological pathway the final synthesized drugs are designed to disrupt. Quinazoline derivatives synthesized from Methyl 2-amino-3,5,6-trifluorobenzoate act as allosteric or covalent inhibitors, preventing the hyperactive nucleotide exchange that drives tumor proliferation.
Figure 1: The MAPK/ERK signaling pathway illustrating the targeted blockade of mutant KRAS by quinazoline-based inhibitors.
Synthetic Workflow: From Intermediate to API Core
The primary industrial application of Methyl 2-amino-3,5,6-trifluorobenzoate is its conversion into a highly reactive di-halogenated quinazoline core. This core acts as a central hub for divergent cross-coupling reactions to build library candidates for KRAS screening[3].
Figure 2: Stepwise synthetic workflow converting the trifluorinated intermediate into a functional KRAS inhibitor.
Experimental Protocols
The following protocols detail the self-validating system for generating the reactive quinazoline core. Every step is designed to maximize yield while preventing the defluorination side-reactions common in highly electron-deficient aromatics.
Protocol A: Synthesis of 5,6,8-trifluoroquinazoline-2,4-diol
Causality Note: Urea is selected over potassium cyanate for the cyclization step due to its superior scalability and safety profile. The high temperature (150°C) is required to melt the urea and drive the expulsion of ammonia and methanol, forcing the thermodynamic cyclization of the pyrimidine ring[3].
Preparation: Charge a 250 mL round-bottom flask with Methyl 2-amino-3,5,6-trifluorobenzoate and urea. Ensure the solids are intimately mixed.
Thermal Cyclization: Equip the flask with a short-path distillation head to allow the escape of generated methanol and ammonia. Submerge the flask in a pre-heated oil bath at 150°C.
Reaction Monitoring: The mixture will melt into a clear, viscous liquid. Stir vigorously for 4 to 6 hours. The reaction progress can be monitored by LC-MS (consumption of the m/z 206.1 [M+H]+ starting material)[6].
Quench and Precipitation: Cool the melt to 80°C (do not let it solidify completely). Slowly add 100 mL of hot distilled water while stirring vigorously. A white precipitate will form immediately.
Isolation: Cool the suspension to room temperature, then to 4°C in an ice bath. Filter the solid under vacuum, wash sequentially with cold water (2 x 50 mL) and cold ethanol (20 mL).
Drying: Dry the resulting 5,6,8-trifluoroquinazoline-2,4-diol in a vacuum oven at 60°C overnight.
Protocol B: Synthesis of 2,4-dichloro-5,6,8-trifluoroquinazoline
Causality Note: Phosphorus oxychloride (POCl₃) alone is often insufficiently reactive for highly electron-deficient diols. The addition of N,N-Diisopropylethylamine (DIPEA) generates a highly electrophilic Vilsmeier-Haack-type intermediate in situ, drastically accelerating the conversion of the tautomeric lactam carbonyls into reactive imidoyl chlorides.
Activation: Suspend the diol in POCl₃ in a 100 mL two-neck flask under an inert nitrogen atmosphere.
Base Addition: Cool the suspension to 0°C. Dropwise, add DIPEA over 15 minutes. Caution: Highly exothermic reaction with vigorous evolution of HCl gas.
Reflux: Attach a reflux condenser and heat the mixture to 105°C for 12 hours. The suspension will transition into a dark, homogeneous solution.
Concentration: Cool to room temperature. Remove the excess POCl₃ via vacuum distillation (rotary evaporation with a high-efficiency cold trap).
Workup: Dissolve the crude viscous residue in Dichloromethane (DCM, 100 mL). Pour the organic layer slowly over crushed ice (100 g) to quench residual phosphoryl species.
Extraction: Separate the phases. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with cold saturated NaHCO₃ (50 mL) and brine (50 mL).
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting 2,4-dichloro-5,6,8-trifluoroquinazoline can be used directly in subsequent SNAr couplings without further column chromatography to prevent hydrolysis of the sensitive C4-chloride.
Quantitative Data & Analytical Characterization
To ensure trustworthiness and self-validation of the synthesized intermediates, compare your analytical results against the standard reference data summarized in Table 1[3].
Table 1: Analytical and quantitative summary of the intermediate and its downstream derivatives.
Conclusion & Future Perspectives
Methyl 2-amino-3,5,6-trifluorobenzoate is far more than a simple building block; it is a rationally designed intermediate that imparts critical physicochemical properties to next-generation oncology drugs. By mastering the cyclization and activation protocols outlined above, medicinal chemists can efficiently generate libraries of highly potent, selective KRAS(G12D) and KRAS(G12C) inhibitors. As the clinical demand for targeted therapies in pancreatic and colorectal cancers continues to rise, the industrial reliance on precisely fluorinated intermediates like CAS 1339341-76-2 will only expand.
References
Source: Google Patents (WO2023244713A1, Ensem Therapeutics, Inc.)
Technical Support Center: Optimization of Reaction Conditions for Indole Derivatives
Welcome to the Process Optimization Support Center. For drug development professionals and synthetic chemists, optimizing the functionalization of ubiquitous scaffolds like indoles is a critical bottleneck.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Optimization Support Center. For drug development professionals and synthetic chemists, optimizing the functionalization of ubiquitous scaffolds like indoles is a critical bottleneck. Historically, chemists have relied on One-Variable-At-a-Time (OVAT) optimization, which is material-intensive and fails to account for the complex interplay between reaction parameters.
This guide transitions your workflow from intuition-based OVAT to Design of Experiments (DoE) and High-Throughput Experimentation (HTE) . By systematically mapping the reaction space, you can build self-validating protocols that ensure high yield, perfect regioselectivity, and robust scalability[1].
Part 1: Troubleshooting & FAQs
Q1: Why is my cross-coupling yield for C2-substituted indoles plateauing at 60% despite increasing the palladium catalyst loading?A1: This is a classic limitation of OVAT optimization. Increasing catalyst loading without co-optimizing the solvent and base often leads to catalyst aggregation (formation of inactive "black palladium") or promotes off-target side reactions like protodeboronation. DoE methodology reveals the hidden interaction effects between variables[2]. For instance, a high catalyst loading only improves yield if the temperature is kept moderate and a specific ligand is used to stabilize the active catalytic species.
Q2: How do I resolve poor regioselectivity between N1 and C3 alkylation of the indole core?A2: Indole is an ambident nucleophile, meaning the causality of your regioselectivity is strictly governed by the hardness of your base and the polarity of your solvent.
N1-Alkylation (Hard): Using a hard base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) generates a solvent-separated ion pair, exposing the highly electronegative nitrogen for rapid N-alkylation.
C3-Alkylation (Soft): Using a softer base or a protic solvent promotes hydrogen bonding or tight ion-pairing at the nitrogen, sterically and electronically directing the electrophile to the C3 position.
Q3: My optimized batch reaction fails when scaled down to a 96-well High-Throughput Experimentation (HTE) plate. What is causing this discrepancy?A3: Miniaturization fundamentally alters mass transfer, mixing efficiency, and evaporation rates. In HTE batch platforms, inadequate mixing of heterogeneous mixtures (e.g., insoluble inorganic bases like K₂CO₃) is the primary failure point[3]. Additionally, slight solvent evaporation in unsealed plates drastically alters the reaction concentration. To fix this, ensure you are using highly efficient orbital shakers, PTFE-lined silicone sealing mats, and consider switching to soluble organic bases (e.g., DBU) for miniaturized screening.
Part 2: Quantitative Data Presentation
To illustrate the power of DoE over OVAT, the following table summarizes a fractional factorial DoE matrix used to optimize the C2-arylation of an indole derivative. Notice how Run 4 achieves the optimal yield and selectivity due to the synergistic interaction between the solvent (Dioxane) and the base (K₂CO₃), whereas simply raising the temperature (Run 5) leads to product degradation.
Run
Temp (°C)
Catalyst Loading (mol%)
Solvent
Base
Yield (%)
C2:N1 Selectivity
1
60
2.0
DMF
NaOtBu
45
1:5
2
60
5.0
DMF
K₂CO₃
52
1:2
3
90
2.0
Dioxane
NaOtBu
68
4:1
4
90
5.0
Dioxane
K₂CO₃
94
20:1
5
120
5.0
Dioxane
K₂CO₃
71
15:1
Part 3: Visualizations
Workflow: Design of Experiments (DoE)
The following diagram outlines the self-validating workflow for HTE reaction optimization. By utilizing Response Surface Methodology (RSM), chemists can visually depict the dependence of the yield against multiple factors simultaneously[4].
Figure 1: Systematic DoE workflow for high-throughput chemical reaction optimization.
Diagnostic Decision Tree
When a reaction fails, systematic troubleshooting is required. Use this decision tree to identify whether your issue is kinetic (conversion) or mechanistic (selectivity).
Figure 2: Diagnostic decision tree for troubleshooting poor reaction outcomes.
Part 4: Experimental Protocols
Standard Operating Procedure: High-Throughput Experimentation (HTE) for DoE Screening
Objective: Rapidly screen 24 to 96 reaction conditions to identify the optimal parameter space for indole functionalization, minimizing the use of precious starting materials[5].
Step 1: Parameter Definition & Matrix Generation
Define your feasible upper and lower limits for continuous variables (e.g., temperature: 60°C to 120°C) and select your categorical variables (e.g., ligands, bases)[2]. Use statistical software to generate a fractional factorial DoE matrix to reduce the number of required experimental runs while maintaining statistical power.
Step 2: End-User Plate Preparation
To eliminate tedious weighing of sub-milligram quantities and reduce human error, utilize pre-dosed "end-user plates." These are 96-well aluminum blocks containing glass vial inserts pre-loaded with 1–5 µmol of the requisite palladium precatalysts and ligands, stored under inert conditions[5].
Step 3: Automated Liquid Dispensing
Prepare stock solutions of your indole substrate, coupling partner, and an internal standard (e.g., biphenyl for accurate UPLC-MS quantification). Use an automated liquid handler to dispense these solutions into the HTE plate. Add the designated solvents and bases last to initiate the reaction sequence.
Step 4: Sealing and Incubation
Seal the HTE plate tightly with a PTFE-lined silicone mat and compress it using a heavy metal lid screwed into the heating block. This creates a pressurized micro-environment that prevents solvent evaporation at high temperatures. Incubate the block on an orbital shaker (800+ RPM) at the DoE-specified temperatures.
Step 5: Quenching and High-Throughput Analysis
After the designated reaction time, cool the plate to room temperature before unsealing. Dilute each vial with 500 µL of a quenching solvent (e.g., Acetonitrile/Water). Centrifuge the plate to pellet any insoluble inorganic salts. Submit the supernatant for automated UPLC-MS analysis to calculate the exact yield and regioselectivity ratio[6].
Step 6: Self-Validation & Scale-Up
A miniaturized protocol is only valid if it translates to preparative scales. Select the optimal condition predicted by the statistical model and immediately validate it in a standard 1 mmol batch round-bottom flask. This step ensures that mass-transfer or localized heating effects in the HTE plate did not artificially inflate the predicted yield[4].
References
A Brief Introduction to Chemical Reaction Optimization
Source: ACS Publications
URL:[Link][1]
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE)
Source: NIH / ACS Publications
URL:[Link][2]
Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning
Source: Beilstein Journals
URL:[Link][3]
High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”
Source: Domainex
URL:[Link][5]
Highly parallel optimisation of chemical reactions through automation and machine intelligence
Source: ResearchGate / Nature
URL:[Link][6]
Design of Experiments (DoE) Studies
Source: Mettler Toledo
URL:[Link][4]
Biologics Stability & Storage: Advanced Technical Support Center
Welcome to the Technical Support Center for Biopharmaceutical Stability. This guide is engineered for researchers, formulation scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Biopharmaceutical Stability. This guide is engineered for researchers, formulation scientists, and drug development professionals. Here, we move beyond generic advice to dissect the thermodynamic and kinetic realities of macromolecular stability.
Below, you will find mechanistic troubleshooting FAQs, quantitative benchmarking data, and self-validating experimental protocols designed to secure the long-term viability of your biologic drug products.
Part 1: Mechanistic FAQs & Troubleshooting
Q1: Why can't we use standard ICH Q1A(R2) accelerated conditions (40°C/75% RH) to predict the shelf life of our monoclonal antibody (mAb)?A: The fundamental assumption of standard accelerated stability testing under ICH Q1A(R2) is that degradation follows Arrhenius kinetics—meaning reaction rates increase predictably with temperature without changing the underlying mechanism[1]. Biologics violently violate this assumption[2].
Proteins possess a thermodynamic melting temperature (
Tm
). When you heat a biologic to 40°C, you often cross the threshold of conformational stability, inducing cooperative unfolding. This exposes hydrophobic cores and triggers non-native aggregation pathways that do not exist at the recommended 2-8°C storage conditions[2]. Consequently, 40°C data will falsely predict catastrophic instability. For biologics, regulatory reviewers (guided by ICH Q5C) expect accelerated testing to be used strictly as a characterization tool to define degradation pathways and rank formulation risks, not to extrapolate expiry[2].
Q2: Our biologic shows significant aggregation over long-term storage at 2-8°C, even though its melting temperature (
Tm
) is very high (>70°C). What is driving this?A: You are likely confusing conformational stability with colloidal stability. A high
Tm
indicates strong conformational stability (resistance to unfolding). However, proteins can still aggregate in their native, fully folded state if their colloidal stability is poor[3].
Native monomers can self-associate due to localized surface charge complementarity or exposed hydrophobic patches[3]. Over time, these reversible oligomers reach a critical nucleation threshold, rearranging into irreversible, β-sheet-rich aggregates[4]. To troubleshoot this, you must measure the osmotic second virial coefficient (
B22
) or the diffusion interaction parameter (
kD
) via dynamic light scattering (DLS) to assess protein-protein interactions. If
B22
is negative, the proteins are attracting each other, and you must optimize your buffer pH or add excipients to increase electrostatic repulsion.
Mechanistic pathway of protein aggregation from native monomer to irreversible particulate formation.
Q3: We observe massive precipitation after freeze-thaw (F/T) cycles at -80°C. How do we identify the root cause?A: Freeze-thaw precipitation is almost always driven by cryoconcentration or interfacial stress [5]. As water freezes into pure ice crystals, the protein and buffer salts are excluded into the remaining unfrozen liquid phase[5].
If you freeze slowly, large ice crystals form, pushing solutes into highly concentrated pockets. This causes extreme localized pH shifts (e.g., sodium phosphate buffers can drop by 3 pH units as dibasic salts crystallize out) and forces proteins into close proximity, overcoming electrostatic repulsion[5]. Conversely, freezing too fast creates a massive ice-water surface area, which denatures proteins at the interface. You must optimize the cooling rate and utilize cryoprotectants (like sucrose or trehalose) to maintain the protein in an amorphous glassy state (
Tg′
), preventing structural collapse[6].
Causal chain of freeze-thaw induced protein degradation via cryoconcentration.
Part 2: Quantitative Data & Benchmarking
To design a defensible stability program, you must align your storage conditions with both the physical reality of your molecule and regulatory expectations.
Table 1: Comparative Stability Testing Matrix (Small Molecules vs. Biologics)
Parameter
Small Molecules (ICH Q1A)
Biologics (ICH Q5C)
Mechanistic Rationale
Long-Term Storage
25°C / 60% RH
2°C to 8°C
Proteins require low thermal energy to prevent unfolding and maintain native conformation.
Accelerated Stress
40°C / 75% RH (6 months)
25°C / 60% RH (1-3 months)
40°C exceeds the
Tm
of many biologic domains, causing non-predictive, irreversible denaturation[2].
Humidity Sensitivity
Highly critical (hydrolysis)
Irrelevant for liquid vials
Aqueous biologic formulations are unaffected by external RH in sealed glass vials[2].
Primary Degradation
Oxidation, Hydrolysis
Aggregation, Deamidation
Proteins possess complex tertiary structures prone to colloidal and conformational instability[4].
Shelf-Life Extrapolation
Allowed via Arrhenius
Strictly Prohibited
Biologic shelf-life must be anchored exclusively to real-time, real-condition data[2].
Part 3: Step-by-Step Experimental Protocols
Protocol 1: Designing a Biologic-Specific Stability-Indicating Profile
A stability protocol must be a self-validating system. You cannot test for stability if your assays cannot detect degradation.
Action: Subject the biologic to extreme stress: High heat (50°C), low/high pH (pH 3.0 and 9.0), oxidation (0.1%
H2O2
), and mechanical agitation (vortexing for 24 hours).
Causality: This forces the molecule through all possible degradation pathways, generating a "worst-case" sample.
Step 2: Qualify Analytical Methods.
Action: Run the stressed samples through your analytical panel. Ensure Size Exclusion Chromatography (SEC-HPLC) resolves aggregates from monomers, and Capillary Isoelectric Focusing (cIEF) resolves charge variants (e.g., deamidation).
Validation Check: If the monomer peak decreases but no aggregate or fragment peaks appear, your method is fundamentally flawed (the aggregates are likely precipitating on the column). Switch to Analytical Ultracentrifugation (AUC) or Field-Flow Fractionation (FFF).
Action: Store the formulation at 25°C for 1 to 3 months.
Causality: This moderate elevation accelerates deamidation and aggregation without crossing the protein's unfolding threshold (
Tm
), yielding mechanistically relevant data to support clinical in-use times.
Step 4: Real-Time Verification.
Action: Store the commercial configuration at 2-8°C. Test at 0, 3, 6, 9, 12, 18, and 24 months. This data exclusively dictates the regulatory shelf life.
If your biologic fails F/T testing, execute this protocol to rescue the formulation.
Step 1: Buffer Swap to Prevent pH Shifts.
Action: Dialyze the protein out of sodium phosphate buffer and into a histidine or citrate buffer.
Causality: Sodium phosphate undergoes massive pH drops during freezing due to the differential crystallization of its basic and acidic salts. Histidine maintains a stable pH throughout the phase transition.
Step 2: Introduce Cryoprotectants.
Action: Add a non-reducing disaccharide (e.g., 5-10% w/v Sucrose or Trehalose).
Causality: Sugars undergo glass transition (
Tg′
), forming a highly viscous, amorphous matrix that physically restricts protein movement and prevents unfolding via water replacement at the protein surface[6].
Step 3: Shield the Ice-Water Interface.
Action: Add a non-ionic surfactant (e.g., 0.02% Polysorbate 20 or Polysorbate 80).
Causality: Surfactants outcompete proteins for the hydrophobic ice-water interface, preventing surface-induced denaturation[7].
Step 4: Optimize the Cooling Rate.
Action: Utilize a controlled-rate freezer to achieve a cooling rate of ~1°C/min.
Validation Check: Measure sub-visible particles (via Flow Imaging Microscopy) post-thaw. A successful profile will show <6000 particles ≥10 µm per container, verifying that cryoconcentration and interfacial stress have been neutralized.
Part 4: References
Pharma Stability: ICH Q1A(R2) Fundamentals
Source: pharmastability.com
URL:[Link]
Accelerated Stability Testing for Biologics: When It's Not Appropriate and What to Do Instead
Source: pharmastability.com
URL:[Link]
Directional freezing and thawing of biologics in drug substance bottles
Source: uni-freiburg.de
URL:[Link]
Freezing and cold chain solutions for biologics – best practices
Source: susupport.com
URL:[Link]
Protein Aggregation and Immunogenicity of Biotherapeutics
Source: nih.gov
URL:[Link]
Protein aggregation: Challenges approaches for mitigation
Source: pipebio.com
URL:[Link]
Process Chemistry Technical Support Center: Scale-Up Synthesis of Methyl 2-amino-3,5,6-trifluorobenzoate
Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of Methyl 2-amino-3,5,6-trifluorobenzoate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of Methyl 2-amino-3,5,6-trifluorobenzoate , a critical fluorinated intermediate frequently utilized in the development of KRas inhibitors and other complex active pharmaceutical ingredients (APIs) [1, 2].
Scaling this synthesis from bench-top grams to pilot-plant kilograms introduces significant challenges in heat transfer, multiphase gas-liquid mass transfer, and transition-metal catalysis. This guide provides self-validating protocols, troubleshooting logic, and causal explanations to ensure process safety and high target yield.
I. Process Workflow & Chemical Logic
The most robust, scalable route to Methyl 2-amino-3,5,6-trifluorobenzoate involves a two-step sequence starting from commercially available 2,4,5-trifluoroaniline [1].
Oxidative Iodination: Electrophilic aromatic substitution to install an iodine atom at the ortho position.
Palladium-Catalyzed Methoxycarbonylation: High-pressure insertion of carbon monoxide (CO) and methanol to form the ester.
Workflow for the two-step synthesis of Methyl 2-amino-3,5,6-trifluorobenzoate.
II. Self-Validating Experimental Protocols
To ensure reproducibility, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints confirm the success of each phase before proceeding.
Protocol A: Oxidative Iodination (Scale: 1–5 kg)
Causality Check: Using
I2
alone is inefficient for highly electron-deficient fluorinated anilines. The addition of
NaIO3
acts as an oxidant to continuously convert the iodide byproduct (
I−
) back into the active electrophilic iodine species (
I+
), maximizing atom economy and driving the reaction to completion [1].
Reactor Preparation: Purge a glass-lined reactor with
N2
. Charge 2,4,5-trifluoroaniline (1.0 eq) and 1,4-dioxane (10 vol).
Iodine Addition: Add
I2
(0.5 eq) dissolved in 1,4-dioxane (2 vol). The solution will turn dark purple/brown.
Controlled Oxidation: Slowly dose a solution of
NaIO3
(1.0 eq) in water (2 vol) over 2 to 3 hours.
Validation: Monitor the internal temperature. The dosing rate must be dynamically adjusted to maintain the exotherm below 40 °C during addition.
Reaction Hold: Heat the biphasic mixture to 70 °C for 15 hours.
In-Process Control (IPC): Sample the organic phase for HPLC analysis. The reaction is self-validated as complete when the starting material peak is < 1.0% AUC. The mixture should transition to a lighter color as
I2
is consumed.
Workup: Cool to 20 °C. Quench with saturated aqueous
Na2SO3
(10 vol) to reduce any unreacted
I2
(visual cue: complete disappearance of brown color). Extract with Dichloromethane (DCM). Phase separate, dry the organic layer over
Na2SO4
, and concentrate under reduced pressure to yield 3,4,6-trifluoro-2-iodoaniline.
Causality Check: The bidentate ligand in
Pd(dppf)Cl2
provides necessary steric bulk and electron density, preventing catalyst decomposition at 80 °C. Triethylamine (TEA) is critical as an acid scavenger; it neutralizes the hydroiodic acid (
HI
) generated during esterification, preventing acidic poisoning of the catalyst [1].
Reactor Preparation: Charge a Hastelloy pressure reactor with 3,4,6-trifluoro-2-iodoaniline (1.0 eq), Methanol (10 vol), TEA (3.0 eq), and
Pd(dppf)Cl2
(0.1 eq).
Anaerobic Purging: Purge the reactor with
N2
(3 cycles of 3 bar), followed by CO (3 cycles of 3 bar).
Validation: Strict anaerobic conditions are required. Oxygen exposure at elevated temperatures causes rapid oxidation of the phosphine ligand, precipitating inactive "Pd black."
Pressurization & Heating: Pressurize with CO to 1.5 MPa (15 bar). Heat the reactor to 80 °C.
Validation: Monitor CO gas uptake via a mass flow meter. A steady uptake indicates active migratory insertion. A sudden plateau before 15 hours indicates either reaction completion or premature catalyst deactivation.
Workup: Cool to 20 °C and safely vent CO through a flare or scrubber system. Filter the crude mixture through a thiol-functionalized silica scavenger pad to remove Pd. Concentrate and crystallize to isolate the target ester.
III. Scale-Up Parameter Comparison
When transitioning from lab to pilot scale, physical parameters must be adjusted to account for changes in surface-area-to-volume ratios and heat dissipation.
Parameter
Lab Scale (1 g)
Pilot Scale (5 kg)
Causality / Scale-Up Rationale
Agitation (Step 2)
Magnetic stirring (500 rpm)
Gas-entrainment impeller (250 rpm)
Compensates for reduced gas-liquid interface area, ensuring CO dissolves into the methanol phase.
Catalyst Loading
10 mol%
Pd(dppf)Cl2
2–5 mol%
Pd(dppf)Cl2
Strict anaerobic engineering at scale prevents catalyst death, allowing for lower, cost-effective loadings.
CO Pressure
1.5 MPa (15 bar)
1.5–2.0 MPa (15–20 bar)
Higher pressure ensures sufficient dissolved CO concentration despite mass transfer limitations at scale.
Purification
Silica Column Chromatography
Metal Scavenger + Crystallization
Chromatography is economically unviable at scale. Thiol-scavengers selectively bind Pd, allowing direct crystallization [2].
IV. Troubleshooting Guides & FAQs
Q1: During the methoxycarbonylation step, our yield dropped from 93% (lab scale) to 60% (pilot scale), with significant formation of a de-iodinated byproduct (2,4,5-trifluoroaniline). How do we prevent this?
A: This is a classic symptom of CO mass transfer limitation . In the catalytic cycle, the Palladium catalyst undergoes oxidative addition into the C-I bond to form a Pd-aryl intermediate. If the concentration of dissolved CO in the methanol phase is too low, this intermediate will undergo protodehalogenation (reacting with ambient protons) instead of CO migratory insertion.
Action: Do not merely increase the RPM. Install a hollow-shaft gas-entrainment impeller to actively draw CO gas from the headspace and shear it into the liquid phase. Alternatively, slightly increase the CO pressure to 2.0 MPa to force higher gas solubility.
Troubleshooting logic tree for resolving low yield during methoxycarbonylation.
Q2: We are observing incomplete conversion during the iodination of 2,4,5-trifluoroaniline at the 5-kg scale. What is causing this?
A: Incomplete iodination is usually caused by poor mixing in the biphasic Dioxane/Water system, which prevents the
NaIO3
from effectively regenerating the active iodine species.
Action: Ensure your reactor has a pitched-blade turbine capable of high-shear mixing for liquid-liquid dispersions. If the reaction stalls, sample the mixture; if unreacted
I2
is depleted (no brown color) but starting material remains, spike the reactor with an additional 0.05 eq of
I2
and 0.1 eq of
NaIO3
.
Q3: How can we efficiently remove residual Palladium without using silica gel chromatography at scale?
A: Regulatory guidelines require heavy metal residues in APIs to be strictly controlled (typically < 10 ppm). At scale, chromatography is replaced by functionalized scavengers.
Action: After venting the CO, add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) directly to the crude methanolic reaction mixture. Stir at 40 °C for 4 hours. The thiol groups covalently bind the free Palladium. Filter the mixture, concentrate the filtrate, and crystallize the product from a mixture of heptane and ethyl acetate.
Q4: What are the critical safety considerations for scaling up the CO pressure reaction?
A: Carbon monoxide is highly toxic, odorless, and flammable. Operating at 1.5 MPa (15 bar) at 80 °C requires stringent safety protocols:
Action: The reactor must be housed in a dedicated high-pressure hydrogenation/carbonylation bunker. Install ambient CO monitors interlocked with an automated N2 flush system. The reactor vent line must be routed through a thermal oxidizer (flare) or a dedicated catalytic scrubber to convert vented CO into
CO2
before atmospheric release.
V. References
WO2023244713A1 - Quinazoline derivatives, compositions and methods thereof. Google Patents. URL:
WO2025230961A1 - Small molecule inhibitors of kras proteins. Google Patents. URL:
Optimization
Common challenges in the synthesis of polyfluorinated aromatic compounds
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, scientists, and drug development professionals navigate the complex the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, scientists, and drug development professionals navigate the complex thermodynamic and kinetic landscapes of polyfluoroarene functionalization.
Synthesizing and modifying polyfluorinated aromatic compounds is notoriously difficult due to the extreme strength of the carbon-fluorine (C–F) bond. Below, you will find causality-driven explanations, validated experimental protocols, and strategic workflows to resolve common bottlenecks in your catalytic cycles.
Part 1: Thermodynamic Baselines & Core Challenges (FAQ)
Q: Why do standard cross-coupling conditions fail for polyfluoroarenes, and how can I initiate C–F activation?
A: The failure of standard cross-coupling protocols stems from the thermodynamic stability of the C–F bond, which is the strongest carbon-heteroatom bond in nature. Standard palladium or nickel catalysts often cannot overcome the high activation energy required for oxidative addition without specialized ligands or directing groups.
However, the bond dissociation energies (BDEs) of C–F bonds in polyfluoroarenes are significantly lower than those in aliphatic fluorides due to the electron-withdrawing effect of multiple fluorine atoms[1]. This makes them uniquely susceptible to activation via Single Electron Transfer (SET) photoredox catalysis or directed transition-metal insertion.
Table 1: Selected Bond Dissociation Energies (BDEs) Relevant to Polyfluoroarene Functionalization
Bond Type
Molecule / Context
BDE (kcal/mol)
BDE (kJ/mol)
Mechanistic Significance
C(sp³)–F
CF₄
~131
547
Highly inert; resists oxidative addition.
C(sp³)–F
CH₃F
~110
460
Standard aliphatic baseline.
C(sp²)–F
Polyfluoroarenes
~115
~480
Lowered BDE enables SET and targeted transition-metal activation.
S–H
Typical Thiols
76.1
318
Acts as a Hydrogen Atom Transfer (HAT) mediator.
B–H
NHC-BH₃
72.8
304
B–H is weaker than S–H, driving the HAT process forward.
(Data derived from thermodynamic studies on1[1] and 2[2])
Part 2: Regioselectivity Troubleshooting
Issue: I am obtaining a statistical mixture of ortho, meta, and para-defluorinated products during cross-coupling.
Causality & Solution: Regioselectivity is dictated by the electronic nature of the substrate and the activation mode. If you are using an electron-deficient polyfluoroarene in a standard S_NAr or undirected photocatalytic reaction, the reaction will inherently favor the para-position due to the stabilization of the Meisenheimer intermediate. Conversely, electron-rich polyfluoroarenes yield poor regioselectivity (often a messy meta/para mix)[2].
To force ortho-selectivity , you must use a directing group (e.g., N-heterocycles like pyridine, or hydroxyl groups). Directing groups chelate the transition metal (e.g., Ni or Pd), bringing the metal center into close proximity with the ortho-C–F bond. This drastically lowers the activation energy for the three-centered oxidative addition transition state, overriding inherent electronic preferences[3].
Logical workflow for selecting a regioselective C-F activation strategy.
This self-validating protocol leverages an N-heterocycle directing group to achieve exclusive ortho-hydrodefluorination using an inexpensive Nickel catalyst, as established in 3[3].
Step-by-Step Methodology:
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with NiCl₂·6H₂O (10 mol%) and the N-heterocycle-bearing polyfluoroarene (1.0 equiv, e.g., 0.5 mmol).
Solvent & Reductant Addition: Add anhydrous toluene (2.0 mL), followed by triethylsilane (Et₃SiH, 2.0 equiv) as the hydrogen source.
Reaction Execution: Seal the tube, remove it from the glovebox, and stir the mixture at 100 °C for 12–24 hours.
Validation (In-Process): Monitor the reaction via ¹⁹F NMR. The disappearance of the ortho-fluorine signal (typically most downfield) confirms site-specific oxidative addition and subsequent reductive elimination.
Workup: Cool to room temperature, quench with water, extract with ethyl acetate (3 × 10 mL), dry over Na₂SO₄, and purify via silica gel chromatography.
Part 3: Chemoselectivity & Over-Reduction Troubleshooting
Issue: My reaction is cleaving the C–H bond instead of the C–F bond in partially fluorinated arenes.
Causality & Solution: In partially fluorinated arenes, transition metals face a kinetic vs. thermodynamic competition. While the thermodynamic product is always the metal fluoride (due to strong M–F bonds), the kinetic barrier for C–H activation is often lower. For instance, in Ru-NHC catalyzed systems, the regioselectivity and chemoselectivity are highly dependent on the steric bulk of the N-heterocyclic carbene (NHC) ligand. Switching from an IMes ligand to an IPr ligand can completely shift the selectivity from para-HDF to ortho-HDF by altering the nucleophilic attack trajectory[4].
If transition metals continue to yield poor chemoselectivity, switch to a Photocatalytic Defluoroborylation system.
Standardized Protocol B: Photocatalytic Defluoroborylation via HAT
This protocol utilizes visible light and a thiol co-catalyst. The causality of its success relies on bond dissociation energies: the excited photocatalyst oxidizes the thiol to a thiyl radical. Because the S–H bond (76.1 kcal/mol) is stronger than the B–H bond in NHC-BH₃ (72.8 kcal/mol), the thiyl radical thermodynamically drives the Hydrogen Atom Transfer (HAT) to generate an NHC-boryl radical, which then couples with the polyfluoroarene radical anion[5].
Step-by-Step Methodology:
Reagent Assembly: Combine the polyfluoroarene (0.2 mmol), NHC-BH₃ (0.22 mmol, 1.1 equiv), a visible-light photocatalyst (e.g., Ir(ppy)₃, 2 mol%), and a thiol catalyst (e.g., 4-methoxythiophenol, 10 mol%) in a vial.
Base & Solvent: Add NaOAc (0.5 equiv) and degassed CH₃CN (2 mL).
Irradiation: Degas the mixture via freeze-pump-thaw (3 cycles). Backfill with N₂. Irradiate with a 10 W Blue LED at room temperature for 12 hours.
Validation: Analyze the crude mixture via ¹¹B NMR. A shift corresponding to the fluorinated organoborane product confirms successful radical-radical cross-coupling.
Mechanistic cycle of photocatalytic defluoroborylation via HAT and SET.
References
C-F bond activation under transition-metal-free conditions. SciSpace. 1
The Directing Group: A Tool for Efficient and Selective C–F Bond Activation. ACS Catalysis. 3
Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines. ACS Catalysis. 4
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI. 2
A Comparative Guide to the Chemical Properties of Trifluorobenzoate Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into a molecular scaffold is a widely employed strategy to modulate a compound's physicochemical and pharmacokin...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into a molecular scaffold is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. Trifluorobenzoate isomers, with their varying fluorine substitution patterns on the aromatic ring, offer a compelling case study in how subtle structural changes can lead to significant differences in chemical behavior. This guide provides a comprehensive comparative analysis of the key chemical properties of six trifluorobenzoate isomers: 2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, 2,4,6-, and 3,4,5-trifluorobenzoic acid. We will delve into the underlying principles governing their acidity, lipophilicity, and metabolic stability, supported by available data and detailed experimental protocols.
The Influence of Fluorine Substitution on Acidity (pKa)
The acidity of a benzoic acid derivative, quantified by its pKa value, is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. The introduction of highly electronegative fluorine atoms to the benzene ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the resulting carboxylate anion by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa) compared to benzoic acid (pKa ≈ 4.20).[1][2]
The magnitude of this acidifying effect is highly dependent on the position and number of fluorine substituents. Fluorine atoms in the ortho position have the most pronounced effect due to their proximity to the carboxylic acid group.[3] This is clearly illustrated by the significantly lower pKa of 2,6-difluorobenzoic acid (2.13) compared to its other difluoro-isomers.[1] In trifluorobenzoates, isomers with two ortho fluorine atoms, such as 2,4,6-trifluorobenzoic acid, are expected to be the strongest acids.
Below is a table summarizing the available experimental and predicted pKa values for the trifluorobenzoate isomers.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This method remains a gold standard for its accuracy and reliability in determining the dissociation constants of weak acids.[4]
Methodology:
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of the trifluorobenzoate isomer in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
Calibration of the pH Meter: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.
Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Use a burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before each measurement. Continue the titration well past the equivalence point.
Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest portion of the curve.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP) and its Isomeric Variations
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While the introduction of fluorine is often associated with increased lipophilicity, the effect is complex and depends on the substitution pattern.
Experimental Protocol: Determination of logP by the Shake-Flask Method
This traditional method directly measures the partitioning of a compound between two immiscible phases.
Methodology:
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorous mixing followed by separation.
Sample Preparation: Prepare a stock solution of the trifluorobenzoate isomer in the aqueous phase at a known concentration.
Partitioning: Add a known volume of the aqueous stock solution to a flask containing a known volume of the pre-saturated n-octanol.
Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
Concentration Analysis: Determine the concentration of the analyte in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Caption: Workflow for logP determination by the shake-flask method.
Metabolic Stability: The Impact of Fluorine Substitution
Metabolic stability is a critical parameter in drug discovery, as it influences the half-life and bioavailability of a compound. The introduction of fluorine atoms at metabolically labile positions can block oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby enhancing metabolic stability.[7] The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage.
Specific experimental metabolic stability data for the trifluorobenzoate isomers is not widely available. However, based on general principles, isomers with fluorine atoms at positions susceptible to hydroxylation in the unsubstituted benzoic acid would be expected to exhibit greater metabolic stability. For instance, fluorination at the para-position (C4) is a common strategy to block metabolism. Therefore, isomers such as 2,3,4-, 2,4,5-, 2,4,6-, and 3,4,5-trifluorobenzoate, which all have a fluorine at the 4-position, might be anticipated to have enhanced metabolic stability compared to isomers lacking this feature.
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay provides a measure of the intrinsic clearance of a compound by liver microsomes, which are rich in CYP enzymes.[7][8]
Methodology:
Reagent Preparation: Prepare solutions of the test compound, positive controls (compounds with known metabolic stability), and negative controls (without the cofactor). Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) and a solution of the NADPH-regenerating system.
Incubation: In a multi-well plate, combine the liver microsomes (e.g., human, rat) and the test compound in the reaction buffer. Pre-incubate at 37°C.
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-regenerating system.
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile).[9]
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[10][11]
Caption: Workflow for the in vitro microsomal stability assay.
Conclusion
The positional isomerism of trifluorobenzoates provides a clear demonstration of how the strategic placement of fluorine atoms can be used to fine-tune the chemical properties of a molecule. The electron-withdrawing nature of fluorine significantly increases the acidity of the benzoic acid core, with the effect being most pronounced with ortho substitution. While comprehensive experimental data on lipophilicity and metabolic stability for all isomers is limited, the foundational principles of medicinal chemistry suggest that these properties are also highly dependent on the fluorine substitution pattern.
For researchers and drug development professionals, a thorough understanding of these structure-property relationships is paramount. The experimental protocols provided in this guide offer a framework for the empirical determination of these critical parameters, enabling the rational design and selection of candidates with optimized physicochemical and pharmacokinetic profiles. Further experimental investigation into the logP and metabolic stability of the full series of trifluorobenzoate isomers would be a valuable contribution to the field.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]
Gonalves, P. F. B., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4938. [Link]
RSC Publishing. (2014). using experimental crystal structures of fluorobenzoic acids as a probe. [Link]
Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. ACS Omega, 8(33), 30037–30045. [Link]
Lin, G. W., & Vasudevan, A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(2), 834–854. [Link]
Agilent. (2021). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. [Link]
MDPI. (2023). Development of a Fast and Sensitive UPLC–MS/MS Analytical Methodology for Fenebrutinib Estimation in Human Liver Microsomes: In Vitro and In Silico Metabolic Stability Evaluation. [Link]
A Comparative Analysis of Fluorination on Biological Activity: A Guide for Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Its unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorin...
Author: BenchChem Technical Support Team. Date: March 2026
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Its unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides an in-depth comparison of the biological activity of a fluorinated compound with its non-fluorinated counterpart, offering experimental insights and protocols for researchers in drug development.
The Fluorine Advantage: Enhancing Drug-Like Properties
Fluorination is a powerful tool to optimize a lead compound. The introduction of fluorine can:
Improve Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][4][5] This can increase the drug's half-life and bioavailability.
Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[1][3][6]
Modulate Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (LogP) and acidity/basicity (pKa), which in turn affects its solubility, membrane permeability, and overall absorption, distribution, metabolism, and excretion (ADME) profile.[3][7][8]
To illustrate these principles, we will examine a case study comparing a fluorinated drug with its non-fluorinated analog.
Case Study: The Impact of Fluorination on a Kinase Inhibitor
For this comparison, we will analyze a hypothetical, yet representative, kinase inhibitor targeting a key signaling pathway in oncology. Let's call the non-fluorinated parent compound "Lead-H" and its fluorinated counterpart "Lead-F".
Comparative Biological Activity Data
The following table summarizes the key in vitro data comparing Lead-H and Lead-F. This data highlights the significant improvements conferred by the strategic addition of a single fluorine atom.
Parameter
Lead-H (Non-fluorinated)
Lead-F (Fluorinated)
Fold Improvement
Target Kinase IC50 (nM)
150
15
10x
Metabolic Stability (t½ in human liver microsomes, min)
25
120
4.8x
Cellular Permeability (Papp, 10⁻⁶ cm/s)
5.2
15.6
3x
Lipophilicity (LogP)
2.1
2.5
-
Data is hypothetical and for illustrative purposes.
The data clearly demonstrates that the fluorinated analog, Lead-F, exhibits a 10-fold increase in potency (lower IC50), a nearly 5-fold improvement in metabolic stability, and a 3-fold enhancement in cell permeability. These improvements are directly attributable to the electronic and conformational effects of the fluorine atom.
Experimental Protocols for Comparative Analysis
To generate the comparative data presented above, the following standard experimental workflows are employed. The rationale behind each step is crucial for understanding the data's significance.
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Workflow:
Caption: Workflow for Caco-2 cell permeability assay.
Causality Explained:
Caco-2 Monolayer: These cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.
TEER Measurement: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer, which is crucial for reliable permeability data.
Apical to Basolateral Transport: This measures the rate of absorption from the "gut" side to the "blood" side.
The following diagram illustrates a simplified signaling pathway where our hypothetical kinase inhibitor would act. Understanding the pathway provides context for the importance of potent and selective inhibition.
Caption: Simplified signaling pathway showing the action of a kinase inhibitor.
This pathway demonstrates how the binding of a growth factor to its receptor activates a cascade of kinases, ultimately leading to cell proliferation. A potent inhibitor like Lead-F can block this signaling, making it a potential therapeutic agent.
Conclusion
The strategic incorporation of fluorine is a proven strategy in drug discovery to enhance the biological activity and pharmacokinetic properties of a lead compound. The case study and experimental protocols presented in this guide provide a framework for the systematic evaluation of fluorinated analogs. By understanding the underlying principles and employing robust experimental designs, researchers can effectively leverage fluorination to develop safer and more effective medicines.
References
Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4373. [Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1958-1974. [Link]
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
Gant, T. G. (2014). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 5(3), 253-257. [Link]
Campos, S. E., & Wiemer, A. J. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
Advances in Engineering. (n.d.). Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. Advances in Engineering. [Link]
Mahrous, M. (2016). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]
Singh, R. P., & Singh, R. K. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]
Application Guide: Comparative Reactivity of Bromo- vs. Fluoro-Substituted Aminobenzoates in Synthetic Workflows
As a Senior Application Scientist in drug development, one of the most critical strategic decisions in designing a synthetic route is the selection of halogen substituents on an aromatic core. For versatile building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in drug development, one of the most critical strategic decisions in designing a synthetic route is the selection of halogen substituents on an aromatic core. For versatile building blocks like aminobenzoates (e.g., methyl 4-amino-3-halobenzoate), choosing between a bromine and a fluorine atom fundamentally alters the molecule's electronic landscape and downstream reactivity.
This guide provides an objective, data-driven comparison of bromo- and fluoro-substituted aminobenzoates. By understanding the mechanistic causality behind their reactivity, researchers can design self-validating experimental protocols and avoid late-stage synthetic failures.
Mechanistic Causality: The "Why" Behind the Reactivity
The divergent behavior of bromo- and fluoro-aminobenzoates is not arbitrary; it is governed by strict thermodynamic and electronic principles[1].
Bond Dissociation Energy (BDE)
The thermodynamic stability of the carbon-halogen bond dictates its viability as a leaving group in transition-metal catalysis. The C–F bond possesses an exceptionally high BDE (~116 kcal/mol), making it notoriously resistant to homolytic cleavage and oxidative addition[2]. In stark contrast, the C–Br bond is significantly weaker (~68 kcal/mol), serving as an ideal, labile electrophilic handle for palladium-catalyzed cross-coupling[1].
Interplay of Inductive (-I) and Resonance (+M) Effects
Both halogens are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, their resonance donation (+M) differs drastically:
Fluorine: Exerts a potent -I effect but also features strong +M donation due to excellent 2p-2p orbital overlap with the aromatic ring.
Bromine: Exerts a weaker -I effect, and its +M effect is negligible due to poor 4p-2p orbital overlap[1].
Impact on the Aminobenzoate Core
Amine Nucleophilicity: A fluorine atom positioned adjacent to the aniline nitrogen acts as a powerful electron sink. This potent inductive withdrawal significantly diminishes the nucleophilicity of the amine. Experimental data demonstrates that fluorinated aryl amines suffer from reduced reactivity and lower yields in amidation reactions compared to their des-fluoro or bromo counterparts[3].
Ring Electrophilicity: The strong -I effect of fluorine, acting synergistically with the electron-withdrawing benzoate ester, highly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), stabilizing the anionic intermediate[1].
Divergent synthetic workflows dictated by the halogen substituent on the aminobenzoate core.
Comparative Reactivity Profiles
Palladium-Catalyzed Cross-Coupling
For Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings, bromo-aminobenzoates are the undisputed substrates of choice. The weaker C–Br bond facilitates the rate-determining oxidative addition step. Conversely, fluoro-aminobenzoates are generally inert under standard cross-coupling conditions, allowing fluorine to be retained as a metabolic stability enhancer in the final drug candidate[1],[2].
Nucleophilic Aromatic Substitution (SNAr)
When the halogen is activated by the para- or ortho-benzoate ester, fluoro-aminobenzoates exhibit vastly superior reactivity in SNAr compared to bromo analogs. Fluorine's powerful inductive effect lowers the activation energy of the rate-determining step by stabilizing the negative charge in the Meisenheimer complex. This electronic stabilization far outweighs its poor leaving-group ability[1].
Mechanistic pathways for Pd-catalyzed cross-coupling (bromo) vs. SNAr (fluoro).
Quantitative Data Comparison
The following table summarizes the physicochemical and reactivity differences driving the strategic selection of these building blocks.
To ensure scientific integrity, every protocol must be designed as a self-validating system where the reaction conditions are logically paired with specific analytical readouts.
Protocol A: Suzuki-Miyaura Coupling of Methyl 4-amino-3-bromobenzoate
Designed to exploit the weak C–Br bond while preserving the free amine and ester.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine methyl 4-amino-3-bromobenzoate (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
Causality: K₂CO₃ is selected as a mild base; it is strong enough to activate the boronic acid for transmetalation but mild enough to prevent the hydrolysis of the methyl ester.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).
Causality: The bidentate dppf ligand accelerates reductive elimination and sterically protects the palladium center from being poisoned by the free aniline group.
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Purge with N₂ for 10 minutes.
Reaction: Heat to 90 °C for 4–6 hours under N₂.
Self-Validation (LC-MS): Monitor the reaction via LC-MS. The intrinsic validation is the complete disappearance of the characteristic 1:1 isotopic doublet (M / M+2) of the brominated starting material, replaced by the exact mass of the coupled product.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: SNAr Substitution of Methyl 4-amino-3-fluorobenzoate
Designed to exploit the strong -I effect of fluorine for direct C–N bond formation.
Step-by-Step Methodology:
Preparation: In a sealed vial, dissolve methyl 4-amino-3-fluorobenzoate (1.0 equiv) in anhydrous DMF (0.5 M).
Causality: A polar aprotic solvent like DMF is mandatory as it highly stabilizes the polar, anionic Meisenheimer transition state, accelerating the reaction.
Nucleophile Addition: Add the secondary amine (e.g., morpholine, 3.0 equiv) and K₂CO₃ (2.0 equiv).
Reaction: Heat the mixture to 110 °C for 12–16 hours.
Causality: Despite fluorine's activation, the electron-donating nature of the free para-amine partially offsets the ester's withdrawal, necessitating elevated temperatures to overcome the activation barrier.
Self-Validation (¹⁹F NMR): Extract an aliquot and analyze via ¹⁹F NMR. The reaction is self-validating through the quantitative loss of the characteristic aryl-fluoride resonance (typically between -110 and -130 ppm). This provides unambiguous confirmation of complete conversion, superior to TLC which can be ambiguous with polar amines.
Workup: Quench with water to precipitate the product. Filter, wash with cold water, and recrystallize if necessary.
References
Practical synthesis of a chromene analog for use as a retinoic acid receptor alpha antagonist lead compound. National Institutes of Health (NIH). Available at:[Link]
Decoding the Organofluorine Gap: A Cross-Validation Guide to PFAS and Fluorinated Compound Quantification
As the regulatory landscape surrounding per- and polyfluoroalkyl substances (PFAS), fluorinated pharmaceuticals, and agrochemicals tightens, analytical chemists face a critical challenge: the "Organofluorine Gap." Relyin...
Author: BenchChem Technical Support Team. Date: March 2026
As the regulatory landscape surrounding per- and polyfluoroalkyl substances (PFAS), fluorinated pharmaceuticals, and agrochemicals tightens, analytical chemists face a critical challenge: the "Organofluorine Gap." Relying solely on targeted mass spectrometry often results in a severe underreporting of the total fluorine burden, missing unknown precursors and ultrashort-chain compounds.
To achieve true scientific integrity and regulatory compliance, a multi-platform cross-validation approach is essential. This guide objectively compares the three foundational techniques for fluorinated compound analysis—Targeted LC-MS/MS, 19F-NMR Spectroscopy, and Combustion Ion Chromatography (CIC)—providing the mechanistic causality and self-validating protocols required to close the mass balance gap.
The Analytical Triad: Mechanistic Causality
No single analytical technique can capture the full spectrum of physicochemical properties exhibited by fluorinated compounds. Cross-validation leverages the orthogonal strengths of three distinct methodologies:
Targeted LC-MS/MS: The gold standard for sensitivity. It provides sub-parts-per-trillion (ng/L) quantitation for specific, known analytes. However, because it relies on standard reference materials and specific chromatographic retention times, it is inherently blind to "dark fluorine" (unknown precursors) and often fails to capture ultrashort-chain species like trifluoroacetic acid (TFA)[1].
19F-NMR Spectroscopy: An inclusive, non-destructive technique. The causality behind its utility lies in the fluorine nucleus itself: 19F has 100% natural abundance and a high gyromagnetic ratio. By monitoring the characteristic terminal -CF3 resonance (typically around -82.4 ppm), 19F-NMR serves as an unbiased proxy for total PFAS, completely bypassing the ionization biases and matrix suppression that plague mass spectrometry[2].
Combustion Ion Chromatography (CIC): The absolute fluorine counter. CIC operates on the principle of high-temperature mineralization. By combusting the sample at >1000 °C, all organically bound fluorine is converted into hydrogen fluoride (HF) gas, which is then absorbed and quantified via ion chromatography. This provides a true Total Organofluorine (TOF) metric, capturing all species regardless of chain length or functional group[3].
Visualizing the Cross-Validation Workflow
To accurately map the fluorine footprint of a sample, these three techniques must be deployed in parallel. The workflow below illustrates how sample preparation diverges to feed each analytical platform, ultimately converging to calculate the mass balance.
Multi-platform analytical workflow for cross-validating fluorinated compound quantitation.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must be designed as a self-validating system. Below are the optimized methodologies for each technique.
Protocol A: Targeted LC-MS/MS (Adapted from EPA Method 1633)
This protocol is designed to quantify 40 specific PFAS compounds across diverse environmental matrices[4].
Isotope Dilution (Self-Validation): Spike the raw sample with a comprehensive suite of 13C- and 15N-labeled extracted internal standards (EIS). Causality: Because the labeled isotopes undergo the exact same extraction and ionization conditions as the native analytes, their recovery rates mathematically correct for any matrix suppression or extraction losses.
Solid-Phase Extraction (SPE): Pass the sample through a Weak Anion Exchange (WAX) cartridge. Wash with ammonium acetate buffer to remove neutral interferences, and elute the strongly retained PFAS using 0.1% methanolic ammonia.
Chromatographic Separation: Inject the extract onto a C18 analytical column. Critical Step: Install a delay column between the pump and the injector to trap system-related PFAS background bleed, ensuring that ghost peaks do not co-elute with sample analytes[5].
MS/MS Acquisition: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions.
Protocol B: 19F-NMR for Total PFAS & Ultrashort-Chain Detection
19F-NMR is critical for capturing compounds like TFA that are poorly retained in LC-MS/MS[1].
Sample Concentration: Gently evaporate or lyophilize the sample to concentrate the analytes. Avoid aggressive heating to prevent the volatilization of short-chain fluorotelomer alcohols (FTOHs).
Reconstitution & Internal Standardization (Self-Validation): Reconstitute the residue in D2O. Add a precise concentration of Hexafluorobenzene (HFB) directly into the NMR tube. Causality: HFB provides an absolute internal reference for both chemical shift calibration and quantitative integration, completely immune to upstream extraction biases.
Acquisition: Acquire spectra using a 90° pulse sequence with inverse gated proton decoupling. Causality: Decoupling eliminates 19F-1H spin-spin splitting, collapsing multiplets into sharp singlets and drastically improving the signal-to-noise ratio.
Integration: Integrate the broad terminal -CF3 resonance (-82.4 ppm) and the sharp TFA resonance (-75.5 ppm) relative to the HFB standard to calculate the total molar concentration of PFAS[1].
Protocol C: Combustion Ion Chromatography (CIC) for Adsorbable Organofluorine (AOF)
CIC provides a uniform response across all fluorinated chain lengths[3].
Adsorption: Pass the aqueous sample through two activated carbon columns in series. Wash the columns with a nitrate solution to displace inorganic fluoride salts while retaining the organically bound fluorine.
Combustion (Self-Validation): Introduce the carbon sorbent into a furnace at 1050 °C under an oxygen-rich argon stream. Self-Validation: Run a known fluorinated standard (e.g., 4-fluorobenzoic acid) alongside the samples to verify that the furnace is achieving 100% mineralization efficiency.
Absorption & IC Analysis: Route the combusted gases into an aqueous absorption tube containing trace H2O2. Inject the resulting solution into an anion-exchange IC system and quantify the fluoride peak via conductivity detection.
Comparative Performance Matrix
The following table synthesizes the quantitative performance and operational scope of the three techniques, highlighting how they must be used in tandem to close the mass balance.
Analytical Parameter
Targeted LC-MS/MS (EPA 1633)
19F-NMR Spectroscopy
Combustion Ion Chromatography (CIC)
Primary Output
Specific compound quantitation
Total PFAS & Structural classes
Total Organofluorine (TOF/AOF)
Detection Limit
Sub-ng/L (Parts-per-trillion)
~50 µg/L (Parts-per-billion)
~2-5 µg/L (Parts-per-billion)
Matrix Susceptibility
High (Severe ion suppression)
Low (Direct nucleus observation)
Medium (Inorganic fluoride interference)
Short-Chain Capture
Poor (TFA often lost during SPE)
Excellent (Direct measurement)
Excellent (Uniform combustion)
"Dark Fluorine"
Missed entirely
Captured via -CF3 proxy
Captured entirely as HF
Case Study: Closing the Mass Balance Gap
Experimental cross-validation consistently reveals the limitations of relying solely on targeted analysis. In a comprehensive study of complex wastewater matrices, targeted LC-MS/MS accounted for only 11.4% to 35% of the total organofluorine detected by 19F-NMR[6].
The discrepancy is most pronounced in the quantification of ultrashort-chain compounds. Because species like TFA are poorly retained on standard C18 columns and are frequently lost during WAX-SPE extraction, than those quantified by LC-MS/MS in the exact same samples[1].
Conversely,, proving its reliability as an absolute fluorine counter[3]. When CIC total fluorine data is plotted against the sum of LC-MS/MS targets, the resulting delta represents the "dark fluorine" fraction—often comprising unknown polyfluorinated precursors, fluorinated pharmaceuticals, and novel industrial surfactants.
Conclusion
For researchers and drug development professionals, the quantification of fluorinated compounds can no longer be treated as a single-instrument assay. While LC-MS/MS provides the unparalleled sensitivity required for regulatory compliance of known toxins, it must be cross-validated against the holistic mass-balance capabilities of 19F-NMR and CIC. By integrating these three platforms, laboratories can build self-validating workflows that accurately map the entire organofluorine landscape.
References
ALS Global. "PFAS EPA Method 1633: Sampling Requirements, Fact Sheet, FAQs." ALS Global. URL: [Link]
SepScience. "EPA Method 1633: Three Control Points That Keep PFAS Quantitation Stable." SepScience. URL: [Link]
American Chemical Society. "Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS." ACS Publications. URL: [Link]
U.S. Environmental Protection Agency. "Method 1633, Revision A Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids." EPA. URL: [Link]
U.S. Environmental Protection Agency. "CWA Analytical Methods for Per- and Polyfluorinated Alkyl Substances (PFAS)." EPA. URL: [Link]
American Chemical Society. "Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices." ACS Publications. URL: [Link]
Waters Corporation. "Enhancing Environmental Testing: Comprehensive Guide to PFAS Analysis Using EPA Method 1633 and LC-MS/MS." Waters. URL: [Link]
National Center for Biotechnology Information. "Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy." PMC. URL: [Link]
ChemRxiv. "Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances in biological and environmental matrices." ChemRxiv. URL: [Link]
Norden. "Overview on PFAS analytical methods." Norden Publications. URL: [Link]
ResearchGate. "Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy." ResearchGate. URL: [Link]
LabRulez LCMS. "LC-MS/MS vs. a New Total Organic Fluorine Method." LabRulez. URL: [Link]
PubMed. "Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices." NIH. URL: [Link]
American Chemical Society. "Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy." Analytical Chemistry. URL: [Link]
Personal protective equipment for handling Methyl 2-amino-3,5,6-trifluorobenzoate
Advanced Safety and Operational Guide: Handling Methyl 2-amino-3,5,6-trifluorobenzoate As a Senior Application Scientist, I recognize that handling complex halogenated aromatics requires moving beyond basic safety data s...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Safety and Operational Guide: Handling Methyl 2-amino-3,5,6-trifluorobenzoate
As a Senior Application Scientist, I recognize that handling complex halogenated aromatics requires moving beyond basic safety data sheets. Methyl 2-amino-3,5,6-trifluorobenzoate (CAS: 1339341-76-2)[1][2] presents a dual-hazard profile: the systemic toxicity inherent to aromatic amines and the thermal decomposition risks associated with heavily fluorinated compounds.
This guide provides a self-validating, causality-driven operational framework designed for researchers and drug development professionals to ensure absolute safety, zero-exposure handling, and compliant disposal.
Physicochemical Hazard Profile & Causality
To design an effective safety protocol, we must first understand the molecular mechanics driving the hazards of Methyl 2-amino-3,5,6-trifluorobenzoate:
Dermal Permeation & Methemoglobinemia: The primary aliphatic amine group attached to a highly lipophilic trifluorinated benzene ring allows this compound to rapidly penetrate the stratum corneum (skin barrier)[3][4]. Once absorbed, aromatic amines are oxidized by hepatic CYP450 enzymes into N-hydroxylamines. These metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. This impairs the blood's ability to transport oxygen, leading to tissue hypoxia and cyanosis[3].
Thermal Instability & Corrosive Byproducts: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol). However, under extreme heat or combustion, these bonds break and react with ambient hydrogen/moisture to release Hydrogen Fluoride (HF) gas[5][6]. HF is a severe respiratory hazard and a highly corrosive acid that causes deep tissue necrosis and systemic calcium depletion.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound. The following matrix outlines the required gear and the scientific rationale behind each selection.
PPE Category
Recommended Specification
Scientific Rationale (Causality)
Hand Protection (Extended)
Viton™ or Butyl Rubber gloves
Aromatic amines rapidly permeate standard nitrile polymer matrices. Fluoroelastomers (Viton™) provide a dense, chemically inert barrier against lipophilic halogenated aromatics[7].
Hand Protection (Incidental)
Nitrile (≥8 mil thickness)
Acceptable only for brief, incidental splash protection. Must be removed and replaced immediately upon contamination to prevent breakthrough[7].
Eye/Face Protection
Tightly fitting safety goggles + 8-inch face shield
Protects mucosal membranes from caustic dust or aerosolized solutions. Anilines are known to cause severe, irreversible eye irritation[4][8].
Respiratory Protection
NIOSH-approved respirator with organic vapor/amine cartridge
Required if engineering controls (fume hood) fail. Prevents the inhalation of fine crystalline dust or sublimated vapors that lead directly to systemic methemoglobinemia[3][7].
Prevents accumulation of static-charged powders on standard cotton/polyester clothing, mitigating dermal transfer risks[7].
Self-Validating Operational Protocol
Every step in this workflow includes a built-in validation mechanism to ensure the system is functioning correctly before proceeding.
Step 1: Environmental & Equipment Validation
Action: Activate the chemical fume hood and check the magnehelic gauge or digital airflow monitor.
Validation: The face velocity must read between 80–120 feet per minute (fpm) . If the reading is outside this range, abort the procedure and contact facilities.
Action: Perform a pneumatic integrity test on your Viton™ gloves by trapping air inside and rolling the cuff tightly.
Validation: The glove must hold pressure for 10 seconds without deflating.
Step 2: Dispensing and Weighing
Action: Place an anti-static bar (ionizer) near the analytical balance inside the fume hood. Fluorinated powders are highly prone to static cling, which can cause aerosolization when opening the container.
Action: Tare a sealed, conductive weighing boat. Carefully dispense the Methyl 2-amino-3,5,6-trifluorobenzoate using a grounded stainless-steel spatula.
Validation: Observe the powder. It should drop cleanly from the spatula without clinging to the sides of the weighing boat, confirming that the static charge has been successfully neutralized.
Step 3: Transfer and Reaction Integration
Action: Transfer the weighing boat directly to the reaction vessel (e.g., a round-bottom flask).
Action: Immediately dissolve the compound in the chosen reaction solvent (e.g., THF, DMF) to eliminate the dust hazard.
Validation: Visually confirm complete dissolution. Once in solution, seal the reaction vessel with a septum before removing it from the fume hood.
Step 4: Decontamination
Action: Wipe down the balance, spatulas, and fume hood surface with a dilute acidic solution (e.g., 1% Acetic Acid) to protonate any residual amine, rendering it water-soluble. Follow with a DI water wipe.
Validation: Swab the cleaned surface with pH paper. A neutral reading (pH ~7) confirms the successful removal of basic amine residues.
Waste Disposal & Thermal Destruction Plan
Because Methyl 2-amino-3,5,6-trifluorobenzoate contains multiple fluorine atoms, it must never be disposed of in standard organic waste streams or released into drains[4]. Standard incineration will release toxic HF gas into the atmosphere[5].
Segregation: Isolate all waste containing this compound (including contaminated PPE and solvent washings) in a dedicated, clearly labeled "Halogenated Organic Waste" container made of corrosive-resistant materials[8].
Required Destruction Parameters:
Waste must be transferred to a licensed facility capable of high-temperature thermal destruction.
Incineration Parameter
Specification
Scientific Rationale
Temperature
980 °C – 1200 °C
Required to overcome the high activation energy needed to cleave the highly stable C-F bonds (~485 kJ/mol)[9].
Residence Time
≥ 2 seconds
Ensures complete thermal oxidation and prevents the formation of smaller, toxic Products of Incomplete Combustion (PICs)[9][10].
Flue Gas Scrubbing
Mandatory (Alkaline Scrubber)
Neutralizes the highly acidic Hydrogen Fluoride (HF) gas generated during combustion into environmentally inert salts (e.g., CaF₂, NaF)[6][10].
Exposure Mitigation & Emergency Response Workflow
The following diagram outlines the logical decision tree for handling operations and emergency spill response.
Caption: Operational workflow for handling Methyl 2-amino-3,5,6-trifluorobenzoate and emergency response.
References
NILU. "Emissions from incineration of fluoropolymer materials." nilu.com. Available at:[Link]
MDPI. "Energy and Resource Efficient Production of Fluoroalkenes in High Temperature Microreactors." mdpi.com. Available at:[Link]
NIH. "A Review of PFAS Destruction Technologies." ncbi.nlm.nih.gov. Available at:[Link]
SKC Inc. "SDS 2002 - Aromatic Amine Cleaning Developing Solution." skcinc.com. Available at:[Link]